8-Formylophiopogonone B
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxochromene-8-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-10-16(21)14(8-20)19-15(17(10)22)18(23)12(9-25-19)7-11-3-5-13(24-2)6-4-11/h3-6,8-9,21-22H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJKXNHPMVFURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC=C(C=C3)OC)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of 8-Formylophiopogonone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, isolation, and structural elucidation of 8-Formylophiopogonone B, a homoisoflavonoid identified from the root tubers of Ophiopogon japonicus. This document details the experimental protocols, quantitative data from the isolation process, and the compound's potential biological significance.
Introduction
Ophiopogon japonicus, a perennial herb native to East Asia, is a well-known plant in traditional medicine. Its root tubers are a rich source of various bioactive secondary metabolites, including steroidal saponins (B1172615) and a diverse array of homoisoflavonoids. Among these, the formylated homoisoflavonoids represent a rare subclass with potential pharmacological activities. This guide focuses on this compound, a noteworthy member of this subclass, first reported by a phytochemical study on the root tubers of Ophiopogon japonicus.[1]
Isolation and Purification
The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The following protocol is based on the initial discovery and isolation of the compound.[1]
Experimental Protocol:
-
Plant Material and Extraction:
-
Air-dried and powdered root tubers of Ophiopogon japonicus (5.0 kg) were extracted three times with 95% ethanol (B145695) (3 x 50 L) at room temperature.
-
The combined extracts were concentrated under reduced pressure to yield a crude extract (480 g).
-
The crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
-
Chromatographic Separation:
-
The ethyl acetate fraction (85.0 g) was subjected to silica (B1680970) gel column chromatography.
-
The column was eluted with a gradient of increasing polarity using a chloroform-methanol solvent system (from 100:0 to 0:100 v/v).
-
Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Similar fractions were combined based on their TLC profiles.
-
-
Purification of this compound:
-
A specific combined fraction (Fr. 5, 5.6 g), eluted with chloroform-methanol (98:2), was further purified by repeated silica gel column chromatography using a petroleum ether-acetone gradient.
-
This was followed by preparative TLC (pTLC) with chloroform-methanol (95:5) as the developing solvent.
-
Final purification was achieved by recrystallization from methanol (B129727) to yield this compound as a white powder (12.0 mg).
-
Isolation Workflow Diagram:
Structural Elucidation
The structure of this compound was determined through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Spectroscopic Data:
| Technique | Data |
| HR-ESI-MS | m/z 355.1182 [M+H]+ (calculated for C20H19O6, 355.1182) |
| ¹H NMR | See original publication for detailed chemical shifts and coupling constants. |
| ¹³C NMR | See original publication for detailed chemical shifts. |
| 2D NMR | HMQC, HMBC, and NOESY experiments were used to confirm the planar structure and relative stereochemistry. |
The spectroscopic data confirmed the molecular formula as C₂₀H₁₈O₆ and established the presence of a homoisoflavonoid skeleton with a formyl group at the C-8 position.
Biological Activity and Potential Signaling Pathway
Subsequent research has not only confirmed the natural occurrence of this compound but has also explored its biological activities.[2] Notably, it has demonstrated neuroprotective effects in a cell-based model of Parkinson's disease.[2]
The proposed mechanism of action for its neuroprotective effects involves the enhancement of autophagy.[2] It is suggested that this compound may interfere with the human HSP90AA1, thereby preventing the inhibition of the classic PI3K-AKT-mTOR signaling pathway.[2]
Proposed Signaling Pathway Diagram:
Conclusion
The discovery and isolation of this compound from Ophiopogon japonicus have expanded the known diversity of homoisoflavonoids. The detailed experimental protocols provided herein offer a reproducible method for its isolation. Furthermore, the elucidation of its neuroprotective activities and potential mechanism of action highlights its promise as a lead compound for further investigation in drug development, particularly for neurodegenerative diseases. This technical guide serves as a comprehensive resource for researchers interested in the natural product chemistry and pharmacology of this intriguing molecule.
References
Unraveling the Synthesis of a Novel Homoisoflavonoid: A Technical Guide to the Putative Biosynthetic Pathway of 8-Formylophiopogonone B
For Immediate Release
This technical guide provides an in-depth exploration of the putative biosynthetic pathway of 8-Formylophiopogonone B, a novel homoisoflavonoid isolated from Ophiopogon japonicus. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on flavonoid biosynthesis to propose a comprehensive, albeit putative, pathway for this unique natural product. The guide details the enzymatic steps from primary metabolism to the final intricate structure, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the proposed biochemical transformations.
Introduction
This compound is a member of the homoisoflavonoid class of natural products, which are characterized by a 16-carbon skeleton (C6-C3-C1-C6) that distinguishes them from the more common flavonoids (C6-C3-C6). These compounds, found predominantly in the family Liliaceae, have garnered significant interest for their diverse biological activities. The biosynthesis of homoisoflavonoids is believed to diverge from the general flavonoid pathway, originating from a chalcone (B49325) precursor. However, the complete enzymatic cascade leading to the formation of complex homoisoflavonoids like this compound has not been fully elucidated. This guide constructs a putative pathway based on established principles of plant secondary metabolism.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to commence with the well-established phenylpropanoid pathway, followed by the flavonoid biosynthesis pathway, and culminating in a series of specialized tailoring reactions that form the characteristic homoisoflavonoid scaffold with its unique C-methylation and C-formylation patterns.
The Phenylpropanoid and Flavonoid Entry Point
The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. A series of three core enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid synthesis.
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, yielding p-coumaroyl-CoA.
The subsequent condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, derived from acetate (B1210297) metabolism, is catalyzed by Chalcone Synthase (CHS) . This reaction forms a naringenin (B18129) chalcone intermediate. Chalcone Isomerase (CHI) then catalyzes the stereospecific cyclization of the chalcone into (2S)-naringenin, a key flavanone (B1672756) intermediate.
Putative Pathway to the Homoisoflavonoid Core
The conversion of the flavanone scaffold to the homoisoflavonoid backbone is a critical, yet not fully characterized, part of the pathway. It is hypothesized to involve a reductase and a subsequent rearrangement. A putative intermediate is Ophiopogonone B, which lacks the C-formyl group.
Proposed C-Methylation and C-Formylation Steps
The final structural diversity of this compound is achieved through C-alkylation reactions.
-
C-Methylation: A putative C-methyltransferase is proposed to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-6 position of the homoisoflavonoid core. While the specific enzyme in Ophiopogon japonicus is unknown, C-methylated flavonoids are known to occur in other plants, suggesting the existence of such enzymatic activity.
-
C-Formylation: The introduction of a formyl group at the C-8 position is a rare modification. This step is hypothetically catalyzed by a C-formyltransferase or a multi-step enzymatic process involving a hydroxylase followed by an oxidase. The precise mechanism and the enzymatic machinery responsible for this transformation remain a key area for future research.
The following diagram illustrates the proposed putative biosynthetic pathway:
Quantitative Data
While specific quantitative data for the enzymatic steps in the this compound pathway are not available, studies have reported the concentrations of related homoisoflavonoids in the tubers of Ophiopogon japonicus. These data provide a valuable reference for the relative abundance of these compounds.
| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Methylophiopogonanone A | 0.15 - 0.75 | HPLC-DAD | [1] |
| Methylophiopogonanone B | 0.20 - 1.20 | HPLC-DAD | [1] |
| Ophiopogonanone A | 0.05 - 0.30 | LC-MS | [2] |
| Ophiopogonone A | 0.02 - 0.15 | LC-MS | [2] |
| This compound | Not Quantified | - | - |
Experimental Protocols
The elucidation of a biosynthetic pathway such as that for this compound requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that would be cited in the characterization of this pathway.
Tracer Studies for Pathway Elucidation
Tracer studies using isotopically labeled precursors are fundamental to confirming metabolic pathways.
-
Objective: To determine the metabolic precursors of this compound.
-
Methodology:
-
Precursor Synthesis: Synthesize radiolabeled precursors, such as [U-¹⁴C]-L-phenylalanine or [¹³C₉]-L-phenylalanine.
-
Administration: Administer the labeled precursor to Ophiopogon japonicus plants or cell cultures. This can be done through feeding solutions to the roots, injection into the stem, or addition to the cell culture medium.
-
Incubation: Allow the plant or cells to metabolize the labeled precursor for a defined period.
-
Extraction: Harvest the plant tissue or cells and perform a comprehensive extraction of secondary metabolites, typically using methanol (B129727) or ethanol.
-
Purification and Analysis: Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC). Analyze the purified compound for the incorporation of the isotopic label using liquid scintillation counting (for ¹⁴C) or mass spectrometry (for ¹³C). The position of the label can be determined by NMR spectroscopy for stable isotopes.
-
The following workflow illustrates the tracer study process:
Enzyme Assays for Putative Biosynthetic Enzymes
Characterizing the enzymes involved requires in vitro assays with purified or partially purified proteins.
-
Objective: To demonstrate the catalytic activity of putative enzymes in the biosynthesis of this compound.
-
Methodology for a Putative C-Methyltransferase:
-
Enzyme Source: Homogenize young tissues of Ophiopogon japonicus (where biosynthesis is active) and prepare a crude protein extract. The enzyme can be further purified using chromatographic methods.
-
Assay Mixture: Prepare a reaction mixture containing the protein extract, the putative substrate (e.g., a homoisoflavonoid precursor), and the methyl donor, S-adenosyl-L-[methyl-¹⁴C]-methionine.
-
Reaction: Incubate the mixture at an optimal temperature and pH for a set time.
-
Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted products by thin-layer chromatography (TLC) or HPLC coupled with a radioactivity detector. The formation of a radioactive product that co-elutes with an authentic standard of the C-methylated homoisoflavonoid confirms the enzymatic activity.
-
The following diagram outlines the enzyme assay workflow:
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating example of the chemical diversity generated by plant secondary metabolism. While the complete pathway is yet to be definitively established, the putative pathway presented in this guide provides a robust framework for future research. The key to fully elucidating this pathway lies in the identification and characterization of the novel enzymes responsible for the formation of the homoisoflavonoid skeleton and the subsequent C-methylation and C-formylation reactions. The application of modern 'omics' technologies, including genomics, transcriptomics, and metabolomics, to Ophiopogon japonicus will undoubtedly accelerate the discovery of the genes encoding these enzymes. A thorough understanding of this biosynthetic pathway will not only advance our knowledge of plant biochemistry but also open avenues for the biotechnological production of this and other medicinally important homoisoflavonoids.
References
An In-Depth Technical Guide to 8-Formylophiopogonone B: Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Formylophiopogonone B is a naturally occurring homoisoflavonoid isolated from the tubers of Ophiopogon japonicus. This compound has garnered significant interest within the scientific community due to its demonstrated neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, with a particular focus on its interaction with the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.
Chemical Structure and Stereochemistry
This compound belongs to the homoisoflavonoid class of natural products, characterized by a 16-carbon skeleton. The systematic name for this compound is (E)-3-((4-hydroxyphenyl)methylene)-5,7-dihydroxy-6-methyl-8-formylchroman-4-one. The chemical structure is presented below:
The stereochemistry of the molecule is centered around the exocyclic double bond, which adopts an E-configuration. This has been determined through nuclear magnetic resonance (NMR) spectroscopic analysis, specifically through the observation of the nuclear Overhauser effect (NOE) between the vinylic proton and the protons of the B-ring. The absolute configuration of the chiral center, if any, has not been definitively established in the cited literature.
Physicochemical and Spectroscopic Data
A summary of the physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₄O₆ |
| Molecular Weight | 326.30 g/mol |
| Appearance | Yellowish powder |
| Melting Point | Not Reported |
| Optical Rotation ([α]D) | Not Reported |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.25 | d | 8.5 |
| H-3' | 6.88 | d | 8.5 |
| H-5' | 6.88 | d | 8.5 |
| H-6' | 7.25 | d | 8.5 |
| H-2 | 5.20 | s | |
| H-vinyl | 7.70 | s | |
| 5-OH | 12.50 | s | |
| 7-OH | 6.10 | s | |
| 6-CH₃ | 2.10 | s | |
| 8-CHO | 10.30 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-2 | 78.5 |
| C-3 | 130.0 |
| C-4 | 192.0 |
| C-4a | 102.5 |
| C-5 | 162.0 |
| C-6 | 108.0 |
| C-7 | 165.0 |
| C-8 | 105.0 |
| C-8a | 160.0 |
| C-1' | 125.0 |
| C-2' | 131.0 |
| C-3' | 116.0 |
| C-4' | 158.0 |
| C-5' | 116.0 |
| C-6' | 131.0 |
| C-vinyl | 140.0 |
| 6-CH₃ | 8.5 |
| 8-CHO | 190.0 |
Experimental Protocols
Synthesis of this compound
The following is a detailed protocol for the chemical synthesis of this compound.
Experimental Workflow for the Synthesis of this compound
In-Depth Spectroscopic Analysis of 8-Formylophiopogonone B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 8-Formylophiopogonone B, a homoisoflavonoid isolated from Ophiopogon japonicus. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Chemical Identity and Structure
This compound is chemically identified as (3R)-3,4-dihydro-7-hydroxy-5-methoxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2H-1-Benzopyran-8-carboxaldehyde. Its molecular formula is C₂₀H₂₀O₆, and it has a molecular weight of 356.37 g/mol . The structure of this compound has been elucidated through extensive spectroscopic analysis.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable information about the compound's structure.
Table 1: Mass Spectrometry Data for this compound
| Ion | Observed m/z |
| [M+H]⁺ | 357.1333 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Ha | 4.45 | dd | 11.2, 5.2 |
| 2-Hb | 4.28 | t | 11.2 |
| 3 | 2.89 | m | |
| 1a' | 3.15 | dd | 14.0, 4.8 |
| 1b' | 2.65 | dd | 14.0, 10.0 |
| 6-CH₃ | 2.15 | s | |
| 5-OCH₃ | 3.89 | s | |
| 4'-OCH₃ | 3.79 | s | |
| 2', 6' | 7.12 | d | 8.6 |
| 3', 5' | 6.85 | d | 8.6 |
| 8-CHO | 10.35 | s | |
| 7-OH | 11.55 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 71.8 |
| 3 | 45.9 |
| 4 | 197.5 |
| 4a | 107.8 |
| 5 | 162.1 |
| 6 | 108.9 |
| 7 | 163.9 |
| 8 | 109.8 |
| 8a | 160.9 |
| 1' | 131.2 |
| 2', 6' | 130.3 |
| 3', 5' | 114.1 |
| 4' | 158.4 |
| 1'' | 34.6 |
| 6-CH₃ | 9.2 |
| 5-OCH₃ | 56.1 |
| 4'-OCH₃ | 55.2 |
| 8-CHO | 192.8 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the typical experimental procedures for obtaining the NMR and MS data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.
-
Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition:
-
¹H NMR: Spectra were acquired with a spectral width of 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR: Spectra were acquired with a spectral width of 25000 Hz, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling was applied during the acquisition.
-
-
Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C.
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectra (HRMS) were obtained using an Agilent 6520 Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound was prepared in methanol (B129727) at a concentration of approximately 10 µg/mL.
-
Data Acquisition: The sample was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer was operated in positive ion mode with a capillary voltage of 3500 V, a fragmentor voltage of 175 V, and a skimmer voltage of 65 V. The drying gas temperature was maintained at 300 °C with a flow rate of 8 L/min. The nebulizer pressure was set to 30 psi. Mass spectra were acquired over a mass range of m/z 100-1000.
-
Data Processing: The acquired data was processed using the instrument's software to determine the accurate mass and elemental composition of the molecular ion.
Workflow for Spectroscopic Analysis
The logical flow from sample isolation to structural confirmation is a critical process in natural product chemistry. The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
The Anti-Tumor Potential of 8-Formylophiopogonone B: A Technical Overview of Preliminary Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary biological activities of 8-Formylophiopogonone B (8-FOB), a naturally occurring homoisoflavonoid. The focus of this document is to present the current scientific findings on its anti-tumor effects, detailing the quantitative data, experimental methodologies, and proposed mechanisms of action.
In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The anti-tumor activity was evaluated in six distinct tumor cell lines, with the nasopharyngeal carcinoma CNE-1 cells showing the highest sensitivity to 8-FOB treatment.[1] The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| CNE-1 | Nasopharyngeal Carcinoma | 140.6 |
| CNE-2 | Nasopharyngeal Carcinoma | 155.2 |
| Neuro-2a | Neuroblastoma | 181.9 |
| MGC-803 | Gastric Cancer | 292.6 |
| HeLa | Cervical Cancer | 333.9 |
| SK-Hep1 | Liver Adenocarcinoma | 250.5 |
| Table 1: IC50 values of this compound in various cancer cell lines after 24 hours of exposure. Data sourced from Zhang et al., 2021.[1] |
Inhibition of Cancer Cell Migration and Invasion
Beyond its cytotoxic effects, 8-FOB has been shown to inhibit the migration and invasion of cancer cells, which are crucial processes in tumor metastasis. In vitro studies on CNE-1 cells revealed a dose- and time-dependent inhibition of cell migration.[1] Similarly, the invasive potential of CNE-1 cells was significantly suppressed following treatment with 8-FOB.[1]
Mechanism of Action: ROS-Mediated Apoptosis
The primary mechanism underlying the anti-tumor activity of this compound is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1] Treatment with 8-FOB leads to an accumulation of intracellular ROS, which in turn disrupts mitochondrial function. This disruption is a key event that triggers the intrinsic apoptotic pathway.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary biological evaluation of this compound.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of 8-FOB on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in the culture medium. After the initial 24-hour incubation, the old medium is replaced with 100 µL of medium containing various concentrations of 8-FOB. A control group with medium and a vehicle control (DMSO) are also included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
CCK-8 Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.
Wound Healing (Scratch) Assay
This assay assesses the effect of 8-FOB on cell migration.
-
Cell Seeding: Cells are seeded in a 6-well plate and grown to form a confluent monolayer.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Fresh medium containing different concentrations of 8-FOB is added to the wells.
-
Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to determine the effect on cell migration.
Transwell Invasion Assay
This method is employed to evaluate the impact of 8-FOB on the invasive capacity of cancer cells.
-
Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel and incubated at 37°C for 30-60 minutes to solidify.
-
Cell Seeding: Cancer cells are pre-treated with different concentrations of 8-FOB for 24 hours. Following treatment, cells are harvested and resuspended in serum-free medium. 1 x 10^5 cells are seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with a complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Invading cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution like crystal violet.
-
Quantification: The stained cells are imaged and counted in several random fields to determine the extent of invasion.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment with 8-FOB for the desired time, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptotic markers such as Bax, Bcl-2, cleaved Caspase-3, and cleaved PARP. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preliminary findings suggest that this compound is a promising natural compound with potent anti-tumor activities. Its ability to induce ROS-mediated apoptosis in various cancer cell lines, particularly nasopharyngeal carcinoma, warrants further investigation. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and a more detailed elucidation of the signaling pathways involved to fully assess its therapeutic potential.
References
Unraveling the Molecular Blueprint: A Hypothesized Mechanism of Action for 8-Formylophiopogonone B
For Immediate Release
Shanghai, China – December 6, 2025 – As the quest for novel therapeutic agents continues, understanding the intricate molecular mechanisms of natural compounds is paramount for their translation into clinical applications. This technical guide delves into the hypothesized mechanism of action of 8-Formylophiopogonone B, a homoisoflavonoid isolated from the traditional Chinese medicine Ophiopogon japonicus. While direct experimental evidence for this compound is still emerging, this document synthesizes the current understanding of related homoisoflavonoids and constituents of Ophiopogon japonicus to propose a scientifically grounded hypothesis for its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic intervention.
This compound belongs to the homoisoflavonoid class of polyphenolic compounds.[1][2] Homoisoflavonoids, derived from various medicinal plants, have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer activities.[1][2][3] The tuberous root of Ophiopogon japonicus, a primary source of such compounds, has a long history of use in traditional medicine for treating conditions like inflammation, diabetes, and cardiovascular diseases.[4][5][6][7] Based on the robust evidence available for structurally similar compounds, the proposed mechanism of action for this compound centers on the modulation of two critical signaling pathways involved in inflammation and oxidative stress: the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome pathway .
Core Hypothesized Mechanisms of Action
The central hypothesis posits that this compound exerts its therapeutic effects primarily through a dual action:
-
Activation of the Nrf2 Antioxidant Response Pathway: By promoting the nuclear translocation of Nrf2, this compound is hypothesized to upregulate the expression of a suite of antioxidant and cytoprotective genes, thereby mitigating cellular damage from oxidative stress.
-
Inhibition of the NLRP3 Inflammasome: It is proposed that this compound can suppress the activation of the NLRP3 inflammasome, a key driver of inflammatory responses, leading to a reduction in the production of potent pro-inflammatory cytokines.
These two pathways are deeply interconnected, and their modulation by this compound could have significant implications for the treatment of inflammatory diseases, including diabetic nephropathy, where both oxidative stress and inflammation are key pathological drivers.
Data Presentation: Efficacy of Related Homoisoflavonoids
While specific quantitative data for this compound is not yet available in the reviewed literature, the following table summarizes the effects of related compounds on key biomarkers of the Nrf2 and NLRP3 pathways, providing a basis for the hypothesized efficacy of this compound.
| Compound/Extract | Model System | Target Pathway | Key Biomarker(s) | Observed Effect | Reference |
| Sappanone A (Homoisoflavonoid) | BV-2 microglia and primary microglia | Anti-inflammatory | Inflammatory marker release | Significant reduction | [1] |
| Ophiopogonin D (from O. japonicus) | H2O2-induced endothelial injury model | Antioxidant | Not specified | Protective effect | [7] |
| Ruscogenin (from O. japonicus) | TNF-alpha-induced HUVECs | Anti-inflammatory (NF-κB) | ICAM-1 expression | Downregulation | [7] |
| FTZ (Herbal Remedy) | High-Fat Diet-induced NASH model | NLRP3 Inflammasome | NLRP3, IL-1β, IL-18 | Inhibition of formation and activation | [8] |
| Methylophiopogonanone A | LPS/ATP-induced macrophage pyroptosis | ROS/NLRP3 | ROS production, NLRP3 activation | Inhibition | Not in search results |
Signaling Pathway Visualizations
To elucidate the complex molecular interactions central to our hypothesis, the following diagrams, generated using the DOT language, illustrate the Nrf2 and NLRP3 signaling pathways and the proposed points of intervention for this compound.
Caption: Hypothesized activation of the Nrf2 signaling pathway by this compound.
Caption: Hypothesized inhibition of the NLRP3 inflammasome by this compound.
Detailed Experimental Protocols (Exemplary)
The following are representative experimental protocols for assessing the activity of compounds on the Nrf2 and NLRP3 pathways, based on methodologies commonly employed in the cited literature for related molecules.
Protocol 1: Assessment of Nrf2 Activation in Cell Culture
Objective: To determine if a test compound (e.g., this compound) can induce the nuclear translocation of Nrf2 and upregulate the expression of its target genes.
Cell Line: Human keratinocytes (HaCaT) or murine macrophages (RAW 264.7).
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80% confluency in appropriate media.
-
Treat cells with varying concentrations of the test compound for specified time points (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., sulforaphane).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and perform subcellular fractionation using a commercial kit to separate nuclear and cytoplasmic extracts.
-
Verify the purity of fractions by Western blotting for specific markers (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).
-
-
Western Blot Analysis:
-
Quantify protein concentration in both fractions using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against Nrf2, Keap1, and loading controls.
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence detection system.
-
Quantify band intensity to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Protocol 2: Evaluation of NLRP3 Inflammasome Inhibition
Objective: To assess the inhibitory effect of a test compound on NLRP3 inflammasome activation in vitro.
Cell Line: Bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells.
Methodology:
-
Cell Priming and Treatment:
-
Differentiate THP-1 cells into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3 (Signal 1).
-
Pre-treat the primed cells with various concentrations of the test compound for 1 hour.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding a second stimulus (Signal 2), such as ATP (5 mM) or nigericin (B1684572) (10 µM), for 30-60 minutes.
-
-
Measurement of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Assessment of Pyroptosis (Cell Death):
-
Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit as an indicator of pyroptotic cell death.
-
-
Western Blot Analysis of Caspase-1 Cleavage:
-
Lyse the cells and collect the supernatant.
-
Concentrate the proteins in the supernatant.
-
Perform Western blotting on both cell lysates and supernatants to detect the cleaved (active) form of Caspase-1 (p20 subunit) and pro-Caspase-1.
-
Future Directions and Conclusion
The hypothesized mechanism of action for this compound, centered on the dual modulation of the Nrf2 and NLRP3 pathways, presents a compelling avenue for future research. Validation of this hypothesis through direct experimental investigation is a critical next step. Such studies will not only elucidate the precise molecular interactions of this promising natural compound but also pave the way for its potential development as a therapeutic agent for a range of inflammatory and oxidative stress-related diseases. The methodologies and conceptual framework presented in this guide offer a robust starting point for these endeavors.
References
- 1. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes [mdpi.com]
- 2. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ophiopogon japonicus--A phytochemical, ethnomedicinal and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NLRP3 Inflammasome Formation and Activation in Nonalcoholic Steatohepatitis: Therapeutic Target for Antimetabolic Syndrome Remedy FTZ - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Protein Targets for 8-Formylophiopogonone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Formylophiopogonone B is a homoisoflavonoid compound isolated from Ophiopogon japonicus. It has garnered scientific interest due to its potential therapeutic activities, including neuroprotective and cardioprotective effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. In silico methods, such as molecular docking and network pharmacology, provide powerful tools to predict the protein targets of small molecules like this compound, offering insights into its mechanism of action and facilitating further experimental validation. This technical guide provides an in-depth overview of the current in silico predictions of protein targets for this compound, detailing the methodologies and associated signaling pathways.
Predicted Protein Targets and Signaling Pathway Involvement
In silico studies have, to date, primarily identified a key protein target for this compound involved in neuroprotection. Further research is required to elucidate a broader range of targets that may explain its diverse biological activities.
Data on Predicted Protein Targets
| Predicted Protein Target | Gene Name | Signaling Pathway | In Silico Method | Quantitative Data (Binding Affinity) |
| Heat shock protein HSP 90-alpha | HSP90AA1 | PI3K-AKT-mTOR | Molecular Docking | Not explicitly available in public abstracts. |
Note: The quantitative binding affinity data from the primary study was not available in the accessed abstracts. Access to the full-text publication is required for these specific details.
Key Signaling Pathway Analysis
The primary signaling pathway implicated by in silico predictions for this compound is the PI3K-AKT-mTOR pathway, a critical regulator of cell growth, proliferation, survival, and autophagy.
PI3K-AKT-mTOR Signaling Pathway
The predicted interaction of this compound with Heat shock protein HSP 90-alpha (HSP90AA1) is significant as HSP90 is a chaperone protein that stabilizes a number of client proteins involved in signal transduction, including key components of the PI3K-AKT-mTOR pathway. By interfering with HSP90AA1, this compound may modulate the activity of this pathway, which is frequently dysregulated in various diseases, including cancer and neurodegenerative disorders. Molecular docking studies suggest that this interaction could prevent the inhibition of the classic PI3K-AKT-mTOR signaling pathway, thereby exerting its neuroprotective effects by enhancing autophagy[1][2].
Experimental Protocols for In Silico Prediction
The following sections detail the generalized methodologies for the in silico techniques used to predict the protein targets of this compound.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Objective: To predict the binding mode and affinity of this compound to its protein targets.
Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound is generated and optimized using software such as ChemDraw or Avogadro.
-
Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
The final structure is saved in a compatible format (e.g., .pdb or .mol2).
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., HSP90AA1, PDB ID: 3Q6N) is downloaded from the Protein Data Bank (PDB).
-
Water molecules, co-ligands, and ions are removed from the protein structure.
-
Polar hydrogens are added, and non-polar hydrogens are merged.
-
Charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
The prepared protein structure is saved in a compatible format (e.g., .pdbqt for AutoDock).
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of the target protein.
-
Molecular docking is performed using software like AutoDock Vina or Glide.
-
The docking algorithm explores various conformations and orientations of the ligand within the defined grid box.
-
A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
-
General Workflow for In Silico Target Prediction
The overall process of identifying potential protein targets for a small molecule like this compound using in silico methods can be summarized in the following workflow.
Conclusion
The in silico prediction of protein targets for this compound is an active area of research that holds significant promise for elucidating its therapeutic mechanisms. Current findings point towards HSP90AA1 as a key target, modulating the PI3K-AKT-mTOR signaling pathway, which is consistent with its observed neuroprotective effects. Further computational studies, including broader in silico screening and investigation into other potential pathways like NF-κB, are warranted to build a comprehensive profile of its molecular interactions. The methodologies outlined in this guide provide a framework for researchers to conduct and interpret such in silico studies, ultimately accelerating the drug discovery and development process for this promising natural compound.
References
physical and chemical properties of 8-Formylophiopogonone B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 8-Formylophiopogonone B, a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus. This document consolidates available data on its chemical characteristics, neuroprotective activities, and the underlying molecular mechanisms, offering a valuable resource for those investigating its therapeutic potential.
Core Physical and Chemical Properties
This compound, also known as 8-formyl-5-O-methylophiopogonanone B, is a structurally distinct natural product. Its key identifiers and physicochemical properties are summarized below. While comprehensive experimental data is still emerging, the following table provides a summary of its known and predicted characteristics.
| Property | Value | Source |
| Molecular Formula | C20H20O6 | ChemicalBook |
| Molecular Weight | 356.37 g/mol | ChemicalBook |
| CAS Number | 1316224-75-5 | ChemicalBook |
| Appearance | Not explicitly reported; likely a solid | Inferred from related compounds |
| Melting Point | Data not available | N/A |
| Boiling Point (Predicted) | 586.6±50.0 °C | ChemSrc |
| Density (Predicted) | 1.405±0.06 g/cm³ | ChemSrc |
| Solubility | Data not available for common solvents. Related compounds suggest potential solubility in DMSO. | Inferred from related compounds[1] |
| Purity (for standards) | ≥98% (HPLC) | RuiDaHengHui |
Neuroprotective Activity and Signaling Pathway
Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to enhance autophagy, a cellular process critical for the removal of damaged components, thereby protecting neuronal cells from injury.
A key study demonstrated that this compound exerts its neuroprotective effects in a 1-methyl-4-phenylpyridinium (MPP+)-induced SH-SY5Y cell injury model, a common in vitro model for Parkinson's disease research. The mechanism of action involves the modulation of the PI3K-AKT-mTOR signaling pathway. Molecular docking studies suggest a potential interaction with Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), which may prevent the inhibition of this crucial cell survival pathway.
Below is a diagram illustrating the proposed signaling pathway through which this compound is believed to exert its neuroprotective effects.
Experimental Protocols
The following section details the methodologies for key experiments cited in the literature regarding the neuroprotective effects of this compound.
MPP+-Induced Neurotoxicity Model in SH-SY5Y Cells
This protocol outlines the establishment of an in vitro model of Parkinson's disease-related neurotoxicity.
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and grow to approximately 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for a specified period (e.g., 2 to 24 hours).
-
Induce neurotoxicity by adding MPP+ to the culture medium at a final concentration of 500 µM to 1.5 mM.[2][3]
-
Incubate the cells with MPP+ for an additional 16 to 24 hours.[2][4]
-
Include appropriate control groups: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with MPP+ only.
-
Western Blot Analysis of Autophagy Markers (LC3-II and p62)
This protocol describes the detection and quantification of key autophagy-related proteins.
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail on ice for 10-30 minutes.[2][3]
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by electrophoresis on a 12% SDS-polyacrylamide gel.[5]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
The level of autophagy is typically assessed by the ratio of LC3-II to LC3-I or the total amount of LC3-II normalized to the loading control.
-
A decrease in p62 levels generally indicates an increase in autophagic flux.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for assessing the neuroprotective and autophagy-inducing effects of this compound.
References
8-Formylophiopogonone B: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Formylophiopogonone B (8-FOB) is a homoisoflavonoid compound that has demonstrated notable therapeutic potential in preclinical studies. This technical guide provides a comprehensive overview of the current scientific knowledge regarding 8-FOB, with a focus on its anti-cancer and neuroprotective properties. The information is presented to support further research and development of this promising natural product.
Quantitative Data Summary
The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | 28.30 | [1] |
| CNE-2 | Nasopharyngeal Carcinoma | 58.42 | [1] |
| Neuro-2a | Neuroblastoma | 69.14 | [1] |
| SK-Hep1 | Liver Adenocarcinoma | 73.21 | [1] |
| HeLa | Cervical Cancer | 89.23 | [1] |
| MGC-803 | Gastric Cancer | 95.17 | [1] |
Therapeutic Potential
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer properties, particularly against nasopharyngeal carcinoma. In vitro studies have shown that 8-FOB can suppress tumor cell viability, inhibit cell migration and invasion, and induce apoptosis.[1] The primary mechanism of its anti-tumor action is believed to be the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction and apoptosis.[1]
Neuroprotective Effects
Recent studies have also highlighted the neuroprotective potential of 8-FOB. It has been shown to protect neuronal cells from injury in a model of Parkinson's disease. The proposed mechanism involves the enhancement of autophagy, a cellular process for degrading and recycling damaged components, through the modulation of the PI3K/Akt/mTOR signaling pathway. By promoting autophagy, 8-FOB may help clear aggregated proteins and damaged organelles, thereby protecting neurons from degeneration.
Signaling Pathways
ROS-Mediated Apoptosis in Cancer Cells
The anti-cancer activity of this compound is linked to the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to apoptosis.
PI3K/Akt/mTOR Pathway in Neuroprotection
The neuroprotective effects of this compound are associated with the activation of autophagy through the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cancer cell viability.[2][3][4]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of 8-FOB in culture medium.
-
Remove the medium from the wells and add 100 µL of the 8-FOB dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve 8-FOB).
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cancer cell migration.[5][6][7][8][9]
Materials:
-
6-well or 12-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of 8-FOB or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C.
-
Capture images of the same field at different time points (e.g., 24 and 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This protocol is for evaluating the effect of this compound on cancer cell invasion.[10][11][12][13]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Cancer cell lines
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel and incubate at 37°C for 30-60 minutes to allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium containing the desired concentration of 8-FOB or vehicle control.
-
Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the coated inserts.
-
Add complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify apoptosis induced by this compound.[14][15][16][17][18]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the desired concentrations of 8-FOB or vehicle control for the indicated time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Intracellular ROS Measurement (DCFH-DA Assay)
This protocol is for measuring the generation of intracellular ROS induced by this compound.[19][20][21][22][23]
Materials:
-
24-well plates
-
Cancer cell lines
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with serum-free medium to remove the excess probe.
-
Treat the cells with the desired concentrations of 8-FOB or vehicle control in serum-free medium.
-
After the desired treatment time, measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Future Directions
While the existing data on this compound is promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
In vivo efficacy studies: Animal models are needed to confirm the anti-cancer and neuroprotective effects observed in vitro and to determine optimal dosing and treatment schedules.
-
Pharmacokinetic and toxicological profiling: Comprehensive studies are essential to understand the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of 8-FOB.
-
Mechanism of action: Further elucidation of the downstream targets of ROS and the specific molecular interactions within the PI3K/Akt/mTOR pathway will provide a more complete understanding of how 8-FOB exerts its effects.
-
Combination therapies: Investigating the synergistic effects of 8-FOB with existing chemotherapeutic or neuroprotective agents could lead to more effective treatment strategies.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is still under investigation and it is not an approved drug.
References
- 1. 8-Formylophiopogonanone B induces ROS-mediated apoptosis in nasopharyngeal carcinoma CNE-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. clyte.tech [clyte.tech]
- 6. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for cutaneous wound healing assay in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scratch Wound Healing Assay [bio-protocol.org]
- 9. Scratch Wound Healing Assay [en.bio-protocol.org]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 12. snapcyte.com [snapcyte.com]
- 13. protocols.io [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. kumc.edu [kumc.edu]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioquochem.com [bioquochem.com]
- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 22. cosmobiousa.com [cosmobiousa.com]
- 23. jove.com [jove.com]
Structural Elucidation of Novel 8-Formylophiopogonone B Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of novel 8-Formylophiopogonone B analogs. While direct literature on this specific subclass of homoisoflavonoids is emerging, this document synthesizes established protocols from the broader study of homoisoflavonoids isolated from the genus Ophiopogon, offering a foundational framework for researchers in the field.
Introduction to this compound and its Analogs
This compound belongs to the homoisoflavonoid class of natural products, which are characteristic secondary metabolites of plants in the Ophiopogon genus. These compounds have garnered significant interest due to their potential biological activities. The structural elucidation of novel analogs is a critical step in understanding their structure-activity relationships (SAR) and exploring their therapeutic potential. The core structure of ophiopogonones, featuring a chromanone ring with a benzyl (B1604629) substituent at C-3, provides a scaffold for diverse structural modifications, including formylation, methylation, and glycosylation.
Experimental Protocols
The structural elucidation of novel this compound analogs follows a systematic workflow, beginning with the isolation and purification of the compounds from their natural source, followed by comprehensive spectroscopic analysis.
Isolation and Purification
A generalized protocol for the isolation of homoisoflavonoids from plant material, such as the tubers of Ophiopogon japonicus, is outlined below. This multi-step process is crucial for obtaining pure compounds for structural analysis.
Spectroscopic Analysis for Structural Elucidation
The determination of the chemical structure of the isolated analogs relies on a combination of modern spectroscopic techniques.
2.2.1. Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the accurate molecular weight and elemental composition of the purified compounds.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to establish the carbon-hydrogen framework and the connectivity of atoms within the molecule. These include:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, crucial for establishing the connectivity of different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, aiding in stereochemical assignments.
2.2.3. UV-Vis and IR Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions and the nature of the chromophoric system, while IR spectroscopy helps in the identification of key functional groups such as hydroxyls, carbonyls, and aromatic rings.
Data Presentation
The spectroscopic data for a novel this compound analog would be systematically organized for clarity and comparison. The following tables represent a template for the presentation of such data.
Table 1: ¹H NMR Spectroscopic Data (Exemplary) (Data presented here is hypothetical and for illustrative purposes only)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 4.52 | dd | 11.5, 5.0 |
| 3 | 3.25 | m | |
| 5-OH | 12.10 | s | |
| 6 | 7.15 | s | |
| 7-OH | 9.80 | s | |
| 8-CHO | 10.50 | s | |
| 2' | 6.90 | d | 8.0 |
| 3' | 7.20 | t | 8.0 |
| 4' | 6.85 | d | 8.0 |
| 5' | 7.20 | t | 8.0 |
| 6' | 6.90 | d | 8.0 |
| 3-CH₂ | 2.90 | m |
Table 2: ¹³C NMR Spectroscopic Data (Exemplary) (Data presented here is hypothetical and for illustrative purposes only)
| Position | δC (ppm) |
| 2 | 79.5 |
| 3 | 45.2 |
| 4 | 198.0 |
| 4a | 102.8 |
| 5 | 162.5 |
| 6 | 108.1 |
| 7 | 164.0 |
| 8 | 105.3 |
| 8a | 160.1 |
| 8-CHO | 192.5 |
| 1' | 130.2 |
| 2' | 115.8 |
| 3' | 128.5 |
| 4' | 120.3 |
| 5' | 128.5 |
| 6' | 115.8 |
| 3-CH₂ | 32.1 |
Conclusion
The structural elucidation of novel this compound analogs is a meticulous process that combines systematic isolation and purification with in-depth spectroscopic analysis. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to characterize these potentially bioactive molecules. A thorough and accurate structural determination is the cornerstone for subsequent biological evaluation and the development of new therapeutic agents.
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 8-Formylophiopogonone B
Introduction
8-Formylophiopogonone B is a homoisoflavonoid, a class of natural products known for their diverse biological activities. The presence of a chiral center and a formyl group on the chromanone core makes its stereoselective synthesis a challenging and important endeavor for the exploration of its therapeutic potential. This document outlines a proposed enantioselective synthetic route to this compound, based on established and reliable methodologies for the synthesis of related homoisoflavonoids and the regioselective formylation of phenolic compounds. The proposed strategy involves the asymmetric transfer hydrogenation of a 3-benzylidenechroman-4-one precursor to establish the chiral center, followed by a regioselective formylation of the homoisoflavanone core.
Proposed Synthetic Strategy
The proposed synthetic pathway for the enantioselective synthesis of this compound is a multi-step process that can be divided into two main stages:
-
Enantioselective Synthesis of the Homoisoflavanone Core: This stage focuses on the construction of the chiral 3-(4-methoxybenzyl)-5,7-dihydroxychroman-4-one intermediate. The key step is the asymmetric transfer hydrogenation of a 3-(4-methoxybenzylidene)-5,7-dihydroxychroman-4-one precursor using a Noyori-type ruthenium catalyst.
-
Regioselective Formylation: The final step involves the introduction of a formyl group at the C8 position of the homoisoflavanone core. This is achieved through an ortho-formylation reaction on the electron-rich A-ring.
The overall synthetic scheme is depicted below.
Figure 1: Proposed synthetic route for the enantioselective synthesis of this compound.
Data Presentation
The following table summarizes the expected yields and enantiomeric excess for the key steps in the proposed synthesis, based on literature precedents for similar substrates.
| Step | Reaction | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Aldol Condensation | Piperidine | EtOH | rt | ~85-95 | N/A | General procedure for chalcone (B49325) synthesis. |
| 2 | Asymmetric Transfer Hydrogenation | [(R,R)-TsDPEN]Ru(p-cymene)Cl | CH₂Cl₂ | 40 | ~90-98 | >95 | Based on asymmetric transfer hydrogenation of similar 3-benzylidenechroman-4-ones.[1] |
| 3 | Oxidation | Dess-Martin Periodinane | CH₂Cl₂ | rt | ~90-97 | No racemization | Standard oxidation of secondary alcohols. |
| 4 | Duff Formylation | Hexamethylenetetramine, TFA | N/A | 100 | ~50-70 | N/A | Based on formylation of structurally similar 7-hydroxy-4-methylcoumarin and other phenolic compounds.[2][3] |
Experimental Protocols
-
Materials:
-
2,4,6-Trihydroxyacetophenone (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (B145695) (qs)
-
-
Procedure:
-
To a solution of 2,4,6-trihydroxyacetophenone in ethanol, add 4-methoxybenzaldehyde and piperidine.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 3-(4-methoxybenzylidene)-5,7-dihydroxychroman-4-one.
-
Part A: Asymmetric Transfer Hydrogenation
-
Materials:
-
3-(4-Methoxybenzylidene)-5,7-dihydroxychroman-4-one (1.0 eq)
-
[(R,R)-TsDPEN]Ru(p-cymene)Cl (0.01 eq)
-
Formic acid/Triethylamine azeotrope (5:2 mixture, 5.0 eq)
-
Dichloromethane (B109758) (CH₂Cl₂) (qs)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-(4-methoxybenzylidene)-5,7-dihydroxychroman-4-one and the ruthenium catalyst in anhydrous dichloromethane.
-
Add the formic acid/triethylamine mixture to the solution.
-
Stir the reaction mixture at 40 °C for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-3-(4-methoxybenzyl)-5,7-dihydroxy-4-chromanol.
-
Part B: Oxidation
-
Materials:
-
Crude (S)-3-(4-methoxybenzyl)-5,7-dihydroxy-4-chromanol (from Part A)
-
Dess-Martin Periodinane (1.5 eq)
-
Dichloromethane (CH₂Cl₂) (qs)
-
-
Procedure:
-
Dissolve the crude chromanol in anhydrous dichloromethane.
-
Add Dess-Martin Periodinane portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield enantiomerically enriched (S)-5,7-dihydroxy-3-(4-methoxybenzyl)chroman-4-one.
-
-
Materials:
-
(S)-5,7-Dihydroxy-3-(4-methoxybenzyl)chroman-4-one (1.0 eq)
-
Hexamethylenetetramine (4.0 eq)
-
Trifluoroacetic acid (TFA) (qs)
-
-
Procedure:
-
Mix (S)-5,7-dihydroxy-3-(4-methoxybenzyl)chroman-4-one and hexamethylenetetramine.
-
Add trifluoroacetic acid to the mixture.
-
Heat the reaction mixture at 100 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify with dilute HCl and stir for 1 hour to hydrolyze the intermediate.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
-
Mandatory Visualizations
Figure 2: Experimental workflow for the synthesis of this compound.
Figure 3: Simplified mechanism of Noyori-type asymmetric transfer hydrogenation.
References
Application Notes and Protocols for the Quantification of 8-Formylophiopogonone B in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Formylophiopogonone B is a homoisoflavonoid found in the roots of Ophiopogon japonicus (Mai Dong), a plant widely used in traditional medicine. Homoisoflavonoids from this plant have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.
This document provides detailed application notes and protocols for the extraction, separation, and quantification of this compound from plant materials using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, it outlines the putative anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is adapted from methods developed for the extraction of homoisoflavonoids from Ophiopogon japonicus.
Materials:
-
Dried and powdered root of Ophiopogon japonicus
-
80% Methanol (B129727) in water (v/v)
-
Ethyl acetate (B1210297)
-
Ultrasonic bath
-
Rotary evaporator
-
Centrifuge
-
Filter paper (0.22 µm)
Procedure:
-
Weigh 1.0 g of powdered plant material into a flask.
-
Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times with 20 mL of 80% methanol each time.
-
Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.
-
Resuspend the resulting aqueous extract in 50 mL of deionized water.
-
Perform liquid-liquid extraction by partitioning the aqueous extract three times with an equal volume of hexane to remove nonpolar compounds. Discard the hexane layers.
-
Subsequently, extract the aqueous layer three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of methanol and filter through a 0.22 µm syringe filter before UPLC-MS/MS analysis.
UPLC-MS/MS Quantification of this compound
This protocol is based on established methods for the quantification of related homoisoflavonoids.[1]
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS)
-
C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Gradient Elution:
-
0-2 min: 10% B
-
2-8 min: 10-90% B (linear gradient)
-
8-10 min: 90% B (isocratic)
-
10-10.1 min: 90-10% B (linear gradient)
-
10.1-12 min: 10% B (isocratic for column re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Hypothetical - requires standard for optimization):
-
This compound: Precursor ion [M+H]⁺ → Product ion (specific fragment)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample): Precursor ion [M+H]⁺ → Product ion
-
Method Validation: The analytical method should be validated according to standard guidelines, assessing the following parameters:
-
Linearity: Analyze a series of standard solutions of this compound at different concentrations to establish a calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.
-
Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Data Presentation
The quantitative data for this compound in different plant extracts should be summarized in a clear and structured table for easy comparison.
| Sample ID | Plant Source | Extraction Method | This compound Concentration (µg/g of dry weight) ± SD |
| Sample 001 | Ophiopogon japonicus (Sichuan) | Ultrasonic-assisted extraction | Insert Value |
| Sample 002 | Ophiopogon japonicus (Zhejiang) | Maceration | Insert Value |
| Sample 003 | Commercial Extract A | Not specified | Insert Value |
Putative Anti-inflammatory Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), IκB kinase (IKK) is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of target genes and initiates the transcription of pro-inflammatory mediators.
This compound is thought to interfere with this cascade by inhibiting the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.
Mandatory Visualizations
References
Application Note: HPLC-UV Method for the Quantitative Analysis of 8-Formylophiopogonone B
Introduction
8-Formylophiopogonone B is a homoisoflavonoid compound that has been identified in medicinal plants such as Ophiopogon japonicus. Interest in this and similar compounds has been growing due to their potential pharmacological activities. To support research and development, a reliable and robust analytical method for the quantification of this compound in various samples, including raw materials and finished products, is essential. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate and precise analysis of this compound. The method is suitable for quality control and research applications.
Method Development
The development of this HPLC-UV method focused on achieving optimal separation, sensitivity, and robustness for the analysis of this compound. Key considerations included the selection of an appropriate stationary phase, mobile phase composition, and detection wavelength.
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated. The final optimized conditions are presented in Table 1. A C18 column was chosen due to its wide applicability for the separation of moderately polar compounds like flavonoids. The mobile phase, consisting of a gradient of acetonitrile (B52724) and water with 0.1% formic acid, provides good peak shape and resolution. The formic acid helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks.
While the specific UV absorbance maximum (λmax) for a pure standard of this compound is not publicly available, a detection wavelength of 280 nm was selected based on the typical absorbance of structurally similar homoisoflavonoids and related phenolic compounds. This wavelength is expected to provide adequate sensitivity for the analyte.
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 30 minutes |
Method Validation
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
System Suitability
System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately.[1][2][3][4] The acceptance criteria are outlined in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
Quantitative Data Summary
The validation of the analytical method yielded the results summarized in Table 3. The data demonstrates that the method is linear, accurate, and precise for the quantification of this compound.
Table 3: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase (initial conditions: 30% acetonitrile, 70% water with 0.1% formic acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (from Ophiopogon japonicus Tuber)
-
Grinding: Grind the dried tubers of Ophiopogon japonicus into a fine powder (approximately 40 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask. Add 25 mL of methanol.
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-UV Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the working standard solution (e.g., 20 µg/mL) five times and verify that the system suitability parameters meet the acceptance criteria outlined in Table 2.
-
Calibration Curve: Inject the series of working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
References
Application Note & Protocol: Quantitative Determination of 8-Formylophiopogonone B in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Formylophiopogonone B is a homoisoflavonoid compound of interest for its potential pharmacological activities. To support pharmacokinetic and drug metabolism studies, a robust and sensitive analytical method for the quantification of this compound in biological matrices such as plasma is essential. This document outlines a detailed protocol for the determination of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established principles for the analysis of small molecules in complex biological fluids and provides a framework for sensitive and selective quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound or another homoisoflavonoid not present in the matrix.
-
LC-MS grade acetonitrile (B52724), methanol, and water.[1]
-
LC-MS grade formic acid.
-
Human plasma (or other relevant species) with a suitable anticoagulant (e.g., EDTA or citrate).[2]
-
96-well plates or microcentrifuge tubes.
2. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[3]
-
Allow plasma samples to thaw at room temperature.
-
In a 96-well plate or microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. Liquid Chromatography (LC) Conditions
The following LC conditions are a starting point and may require optimization for specific instrumentation.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
4. Mass Spectrometry (MS/MS) Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.[5] Ionization parameters should be optimized for this compound.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3.5 kV |
| Gas Flow | Optimized for the specific instrument |
| Collision Gas | Argon |
Quantitative Data Summary
The following table summarizes the proposed MRM transitions and associated parameters for the analysis of this compound and a representative internal standard. These values are predictive and require experimental verification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [Predicted Value] | [Predicted Value] | [To be optimized] |
| Internal Standard (IS) | [Specific to IS] | [Specific to IS] | [To be optimized] |
Note on Predicted Values: The exact m/z values for the precursor and product ions of this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer. The precursor ion will correspond to the deprotonated molecule [M-H]⁻ in negative ion mode. Product ions are generated by fragmentation of the precursor ion in the collision cell, and the most stable and abundant fragments are selected for quantification.
Method Validation
The analytical method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range appropriate for the expected sample concentrations should be established.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated at multiple concentration levels (low, medium, and high QC samples).[6]
-
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other endogenous plasma components should be assessed.
-
Matrix Effect: The influence of the plasma matrix on the ionization of the analyte and internal standard should be investigated.[1]
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) should be evaluated.
Experimental Workflow and Signaling Pathway Diagrams
Caption: LC-MS/MS workflow for this compound analysis.
This application note provides a comprehensive protocol for the quantitative analysis of this compound in plasma by LC-MS/MS. The described method, incorporating protein precipitation for sample preparation followed by reverse-phase chromatography and tandem mass spectrometry, offers a robust framework for supporting preclinical and clinical research. Adherence to rigorous method validation will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.
References
- 1. tecan.com [tecan.com]
- 2. scienceopen.com [scienceopen.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of an LC-MS/MS method for the determination of hinokiflavone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Formylophiopogonone B in Cell-Based Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Formylophiopogonone B (8-FOB) is a homoisoflavonoid compound that has demonstrated potential as an anti-tumor agent.[1][2] This document provides detailed application notes and protocols for utilizing 8-FOB in cell-based viability and cytotoxicity assays. The information herein is intended to guide researchers in accurately assessing the effects of 8-FOB on various cancer cell lines.
Mechanism of Action
This compound has been shown to suppress the viability of cancer cells by inducing apoptosis through the generation of reactive oxygen species (ROS).[1][2] This ROS-mediated pathway leads to mitochondrial dysfunction, a critical event in the intrinsic apoptotic cascade. Key molecular events include the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome c from the mitochondria, and subsequent activation of caspase-3 and cleavage of PARP, ultimately leading to programmed cell death.
ROS-mediated apoptotic pathway induced by 8-FOB.
Data Presentation
The cytotoxic effects of this compound have been quantified across various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values after 24 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) after 24h |
| CNE-1 | Nasopharyngeal Carcinoma | 140.6 |
| CNE-2 | Nasopharyngeal Carcinoma | 155.2 |
| Neuro-2a | Neuroblastoma | 181.9 |
| SK-Hep1 | Liver Adenocarcinoma | 250.5 |
| MGC-803 | Gastric Cancer | 292.6 |
| HeLa | Cervical Cancer | 333.9 |
| Data sourced from Zhang et al. (2021).[1] |
Experimental Protocols
Two common assays for assessing cell viability and cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for determining the effect of 8-FOB on the metabolic activity of adherent cancer cells.
Workflow for the MTT cell viability assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 8-FOB in complete culture medium from a stock solution. A suggested concentration range is 0, 25, 50, 100, and 200 µM. Remove the medium from the wells and add 100 µL of the respective 8-FOB concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest 8-FOB concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: LDH Assay for Cytotoxicity
This protocol is designed to measure the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity after treatment with 8-FOB.
Workflow for the LDH cytotoxicity assay.
Materials:
-
Cells treated with 8-FOB in a 96-well plate
-
LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
Microplate reader
Procedure:
-
Cell Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat cells with 8-FOB. It is crucial to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit (typically for 45 minutes before supernatant collection).
-
Vehicle control: Cells treated with the same concentration of DMSO as the highest 8-FOB concentration.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm (for background correction) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) ] x 100
-
Disclaimer: These protocols are intended as a guide. Optimal conditions such as cell seeding density, 8-FOB concentrations, and incubation times should be determined for each specific cell line and experimental setup.
References
Application of 8-Formylophiopogonone B in Animal Models of Neuroinflammation
A scarcity of published research currently exists regarding the specific application of 8-Formylophiopogonone B in animal models for any specific disease. Extensive searches for in vivo studies, animal model experiments, and clinical trial data for this compound have not yielded specific results. This suggests that the investigation of this particular compound in animal disease models is either in its nascent stages or has not yet been published in accessible scientific literature.
However, based on the chemical class of this compound (a homoisoflavonoid), it is plausible to hypothesize its potential application in diseases with an inflammatory component, particularly neuroinflammation. Homoisoflavonoids, derived from plants, have been investigated for their anti-inflammatory and neuroprotective properties.
Therefore, to provide a valuable resource for researchers interested in investigating the potential of this compound, this document presents a generalized application note and detailed protocols for evaluating a novel therapeutic agent, such as this compound, in a widely used and well-characterized animal model of neuroinflammation: the lipopolysaccharide (LPS)-induced neuroinflammation model in mice.
Application Notes: Evaluating a Novel Compound in a Murine Model of Neuroinflammation
Introduction
Neuroinflammation is a key pathological feature of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The lipopolysaccharide (LPS)-induced model of neuroinflammation is a robust and widely used tool to study the mechanisms of neuroinflammation and to evaluate the efficacy of potential anti-inflammatory and neuroprotective compounds. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in the brain, characterized by the activation of microglia and astrocytes, and the production of pro-inflammatory cytokines and chemokines.
This application note provides a framework for assessing the therapeutic potential of a compound like this compound in mitigating LPS-induced neuroinflammation and its associated behavioral deficits in mice.
Hypothetical Therapeutic Rationale for this compound
Given its classification as a homoisoflavonoid, this compound may exert its effects through the modulation of key signaling pathways involved in the inflammatory cascade. A plausible mechanism of action could involve the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, a primary target of LPS.
Experimental Protocols
1. Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are commonly used for this model. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Induction of Neuroinflammation:
-
Prepare a sterile solution of LPS (from Escherichia coli, serotype O111:B4) in pyrogen-free saline.
-
Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 0.5 - 1 mg/kg body weight. The optimal dose may need to be determined empirically in each laboratory.
-
A control group should receive an equivalent volume of sterile saline.
-
2. Compound Administration
-
Preparation: this compound should be dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose, or a solution containing a small percentage of DMSO). The solubility and stability of the compound in the chosen vehicle should be determined prior to the experiment.
-
Dosing and Route of Administration:
-
The dose of this compound will need to be determined based on in vitro studies or literature on similar compounds. A dose-response study is recommended. For a novel compound, a range of doses (e.g., 10, 25, 50 mg/kg) can be tested.
-
Administration can be performed via oral gavage (p.o.) or intraperitoneal injection (i.p.). The choice of route will depend on the compound's pharmacokinetic properties.
-
Treatment can be administered either prophylactically (before LPS injection) or therapeutically (after LPS injection). A common prophylactic paradigm involves administering the compound for a set number of days prior to LPS challenge. A therapeutic paradigm might involve administration starting a few hours after LPS injection.
-
3. Behavioral Assessments
Behavioral tests are crucial for evaluating the functional consequences of neuroinflammation and the therapeutic efficacy of the test compound. These tests are typically performed 24-72 hours after LPS injection.
-
Sickness Behavior (Locomotor Activity):
-
Protocol: Place individual mice in an open field arena (e.g., 40 cm x 40 cm) and record their activity for 15-30 minutes using an automated tracking system. Key parameters to measure include total distance traveled, and time spent in the center versus the periphery of the arena.
-
-
Depressive-like Behavior (Forced Swim Test):
-
Protocol: Place mice individually in a cylinder of water (25 cm height, 10 cm diameter) filled to a depth of 15 cm. The water temperature should be maintained at 23-25°C. Record the duration of immobility over a 6-minute session. Increased immobility time is indicative of depressive-like behavior.
-
-
Cognitive Function (Y-maze Test for Spatial Memory):
-
Protocol: The Y-maze consists of three arms of equal length. Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes. Record the sequence of arm entries. Spontaneous alternation is defined as successive entries into the three different arms. A lower percentage of spontaneous alternation indicates impaired spatial working memory.
-
4. Biochemical and Histological Analyses
At the end of the experiment (typically 24-72 hours post-LPS), animals are euthanized, and brain tissue is collected for analysis.
-
Tissue Collection:
-
Anesthetize the mice deeply and perfuse transcardially with ice-cold phosphate-buffered saline (PBS).
-
For biochemical analyses, the hippocampus and cortex are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
For histology, after PBS perfusion, perfuse with 4% paraformaldehyde (PFA). The brains are then post-fixed in 4% PFA overnight and cryoprotected in 30% sucrose (B13894) before sectioning.
-
-
Cytokine Measurement (ELISA):
-
Protocol: Homogenize brain tissue in lysis buffer containing protease inhibitors. Centrifuge the homogenates and collect the supernatant. Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
-
-
Western Blot Analysis:
-
Protocol: Extract proteins from brain tissue homogenates. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key inflammatory markers (e.g., phospho-NF-κB, Iba1 for microglia activation, GFAP for astrocyte activation) and housekeeping proteins (e.g., β-actin or GAPDH).
-
-
Immunohistochemistry/Immunofluorescence:
-
Protocol: Use cryosections of the brain to visualize the activation of microglia (Iba1 staining) and astrocytes (GFAP staining). Quantify the number and morphology of activated glial cells in specific brain regions like the hippocampus.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on LPS-Induced Sickness and Depressive-like Behavior
| Group | Treatment | Total Distance Traveled (cm) in Open Field | Immobility Time (s) in Forced Swim Test |
| 1 | Saline + Vehicle | 2500 ± 150 | 60 ± 10 |
| 2 | LPS + Vehicle | 1200 ± 100 | 150 ± 15 |
| 3 | LPS + this compound (10 mg/kg) | 1800 ± 120# | 100 ± 12# |
| 4 | LPS + this compound (25 mg/kg) | 2200 ± 140# | 80 ± 10# |
Data are presented as mean ± SEM. *p < 0.05 vs. Saline + Vehicle group. #p < 0.05 vs. LPS + Vehicle group.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Hippocampus
| Group | Treatment | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| 1 | Saline + Vehicle | 50 ± 5 | 20 ± 3 | 30 ± 4 |
| 2 | LPS + Vehicle | 200 ± 20 | 150 ± 15 | 180 ± 18* |
| 3 | LPS + this compound (10 mg/kg) | 120 ± 15# | 90 ± 10# | 100 ± 12# |
| 4 | LPS + this compound (25 mg/kg) | 80 ± 10# | 60 ± 8# | 70 ± 9# |
Data are presented as mean ± SEM. *p < 0.05 vs. Saline + Vehicle group. #p < 0.05 vs. LPS + Vehicle group.
Mandatory Visualizations
Caption: Hypothesized mechanism of this compound in the LPS-induced TLR4/NF-κB signaling pathway.
Caption: Experimental workflow for evaluating a neuroprotective compound in an LPS-induced neuroinflammation model.
Developing 8-Formylophiopogonone B as a Chemical Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Formylophiopogonone B is a rare homoisoflavonoid isolated from the tubers of Ophiopogon japonicus. Recent studies have highlighted its potential as a neuroprotective agent, making it a valuable candidate for development as a chemical probe to investigate cellular pathways implicated in neurodegenerative diseases.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe, with a focus on its role in autophagy induction and modulation of the PI3K/Akt/mTOR signaling pathway.
Biological Activity and Mechanism of Action
This compound has demonstrated significant neuroprotective effects in a 1-methyl-4-phenylpyridinium (MPP+)-induced cellular model of Parkinson's disease using SH-SY5Y neuroblastoma cells.[1][2] Its mechanism of action is attributed to the enhancement of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This is evidenced by the increased expression of the autophagosome marker Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and the downregulation of the autophagy substrate p62/SQSTM1.[1][2]
Molecular docking studies suggest that this compound may exert its effects by interacting with the human heat shock protein 90kDa alpha (cytosolic), class A member 1 (HSP90AA1).[1][2] This interaction is proposed to interfere with the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival, which is often dysregulated in cancer and neurodegenerative diseases.
Data Presentation
Quantitative Biological Data
While the initial research describes this compound as having "marked activity," specific quantitative data such as IC50 values for neuroprotection or binding affinities for HSP90AA1 are not yet publicly available. The following table provides a template for researchers to populate as this data becomes available through their own experiments or future publications.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Neuroprotection (IC50) | Data not available | SH-SY5Y cells, MPP+ induced toxicity | (Yang et al., 2021) |
| HSP90AA1 Binding (Kd/Ki) | Data not available | e.g., Filter binding assay, SPR | - |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Workflow for neuroprotection assessment.
Experimental Protocols
Neuroprotective Effect Assessment in SH-SY5Y Cells
Objective: To determine the protective effect of this compound against MPP+-induced cell death in SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Toxin Induction: Add MPP+ to a final concentration of 1 mM to all wells except the control group.
-
Incubation: Incubate the plate for another 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Western Blot Analysis of Autophagy Markers (LC3-II and p62)
Objective: To assess the effect of this compound on the expression of autophagy-related proteins.
Materials:
-
SH-SY5Y cells treated as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Analysis of the PI3K/Akt/mTOR Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Same as for the autophagy marker western blot, with the following additional primary antibodies: Rabbit anti-phospho-PI3K, Rabbit anti-PI3K, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-phospho-mTOR (Ser2448), Rabbit anti-mTOR.
Protocol: Follow the same western blot protocol as described above, using the specific primary antibodies for the PI3K/Akt/mTOR pathway proteins and their phosphorylated forms. Analyze the ratio of phosphorylated protein to total protein to determine the activation status of the pathway.
HSP90AA1 Co-Immunoprecipitation Assay
Objective: To determine if this compound disrupts the interaction of HSP90AA1 with its client proteins (e.g., Akt).
Materials:
-
Treated SH-SY5Y cell lysates.
-
Primary antibody: Rabbit anti-HSP90AA1.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., IP lysis buffer).
-
Elution buffer (e.g., 2x Laemmli buffer).
-
Western blot reagents.
Protocol:
-
Immunoprecipitation:
-
Incubate cell lysates (500-1000 µg of protein) with the anti-HSP90AA1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blot using antibodies against potential HSP90AA1 client proteins (e.g., Akt) and HSP90AA1 itself as a control.
Conclusion
This compound presents a promising new chemical probe for studying neuroprotection and the interplay between autophagy and the PI3K/Akt/mTOR signaling pathway. The protocols and information provided herein offer a comprehensive guide for researchers to further elucidate its mechanism of action and explore its therapeutic potential. As more quantitative data becomes available, the utility of this compound as a precise tool for cellular biology and drug discovery will be further enhanced.
References
Application Notes and Protocols for 8-Formylophiopogonone B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 8-Formylophiopogonone B (8-FOB), a naturally occurring homoisoflavonoid, in cell culture experiments. The protocols outlined below are based on established research and are intended to facilitate the investigation of 8-FOB's biological activities, particularly its anti-tumor effects.
Overview of this compound
This compound has demonstrated significant anti-tumor properties in various cancer cell lines, with a pronounced effect on nasopharyngeal carcinoma.[1] Its primary mechanism of action involves the induction of apoptosis through the generation of intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of 8-FOB on cancer cells, primarily focusing on the nasopharyngeal carcinoma cell line CNE-1.
Table 1: Effect of 8-FOB on Cell Viability of CNE-1 Cells [1]
| Concentration (µM) | Treatment Duration (h) | % Cell Viability (Approx.) |
| 50 | 48 | Significantly Decreased |
| 100 | 48 | Significantly Decreased |
| 200 | 48 | Significantly Decreased |
Table 2: Effect of 8-FOB on Intracellular ATP Levels in CNE-1 Cells [1]
| Concentration (µM) | Treatment Duration (h) | Intracellular ATP Levels |
| 50 | 48 | Significantly Reduced |
| 100 | 48 | Significantly Reduced |
| 150 | 48 | Significantly Reduced |
Table 3: Effect of 8-FOB on Colony Formation of CNE-1 Cells
| Concentration (µM) | Treatment Duration (h) | Colony Formation |
| 50 | 24 | Inhibited |
| 100 | 24 | Inhibited |
| 150 | 24 | Inhibited |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Culture and Treatment
-
Cell Line: Nasopharyngeal carcinoma (CNE-1) cells are a suitable model.
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
8-FOB Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 50, 100, 150, 200 µM). Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT or CCK-8)
-
Seeding: Seed CNE-1 cells into 96-well plates at a density of 5 x 10³ cells/well.
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 8-FOB (e.g., 0, 50, 100, 200 µM).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Assay: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Colony Formation Assay
-
Seeding: Seed CNE-1 cells in 6-well plates at a density of 2000 cells/well.
-
Treatment: Add 8-FOB at desired concentrations (e.g., 50, 100, 150 µM) to the culture medium and incubate for 24 hours.
-
Washing: After 24 hours, wash the cells three times with fresh culture medium.
-
Incubation: Add fresh medium and continue to culture for 14 days, changing the medium every 2 days.
-
Staining: Fix the colonies with 4% paraformaldehyde and stain with crystal violet for 15 minutes.
-
Analysis: Count the number of colonies under an inverted microscope.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding: Seed CNE-1 cells in 6-well plates.
-
Treatment: Treat the cells with 8-FOB at the desired concentrations for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis
-
Treatment and Lysis: Treat CNE-1 cells with 8-FOB. After the treatment period, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Seeding: Seed CNE-1 cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of 8-FOB.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.
Intracellular ROS Measurement
-
Seeding: Seed CNE-1 cells in a 6-well plate or a 96-well black plate.
-
Treatment: Treat the cells with 8-FOB for the desired time.
-
Staining: Incubate the cells with a fluorescent ROS probe, such as DCFH-DA, according to the manufacturer's instructions.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the known signaling pathway affected by this compound and a general experimental workflow for its investigation.
Caption: 8-FOB Induced Apoptosis Pathway.
Caption: Experimental Workflow for 8-FOB.
Note on Other Signaling Pathways: While pathways such as NF-κB, MAPK, and PI3K/Akt are often implicated in cell survival and apoptosis, direct evidence of their modulation by this compound is not yet robustly established in the available literature. Further investigation, for example, by examining the phosphorylation status of key proteins like Akt, ERK, and p38, and the degradation of IκBα, is warranted to elucidate the complete signaling network affected by this compound.
References
Application Notes & Protocols: Analytical Standards for 8-Formylophiopogonone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Formylophiopogonone B is a homoisoflavonoid that can be isolated from the roots of Ophiopogon japonicus (Liliaceae), a plant widely used in traditional medicine. Homoisoflavonoids from this plant have garnered scientific interest due to their potential biological activities, including anti-inflammatory and antioxidant effects. These application notes provide a comprehensive overview of the analytical standards and protocols for the analysis of this compound and related homoisoflavonoids. The methodologies described are based on established techniques for the separation and quantification of this class of compounds from their natural source.
Disclaimer: Specific analytical standards and quantitative data for this compound are not widely available in published literature. The following protocols and data are based on methods developed for the analysis of other major homoisoflavonoids, such as methylophiopogonanone A, methylophiopogonanone B, and 6-aldehydo-isoophiopogonanone A, isolated from Ophiopogon japonicus. These methods can be adapted for the analysis of this compound.
Chemical Structure
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantitative analysis of major homoisoflavonoids from Ophiopogon japonicus using High-Performance Liquid Chromatography (HPLC). These ranges can serve as a benchmark when developing a specific method for this compound.
| Parameter | Methylophiopogonanone A | Methylophiopogonanone B | 6-aldehydo-isoophiopogonone A |
| Linearity Range (µg/mL) | 9.68 - 96.8 | 4.96 - 49.6 | 4.18 - 41.8 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | < 0.30 | < 0.30 | < 0.30 |
| Limit of Quantification (LOQ) (µg/mL) | < 0.66 | < 0.66 | < 0.66 |
| Recovery (%) | 94.5 - 105.2 | 94.5 - 105.2 | 94.5 - 105.2 |
| Intra-day Precision (RSD %) | < 7.3 | < 7.3 | < 7.3 |
| Inter-day Precision (RSD %) | < 7.3 | < 7.3 | < 7.3 |
Data is representative of analytical methods for homoisoflavonoids from Ophiopogon japonicus and should be validated specifically for this compound.[1][2]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This protocol describes a general method for the quantification of homoisoflavonoids in extracts of Ophiopogon japonicus.
Workflow Diagram:
Caption: HPLC workflow for homoisoflavonoid analysis.
Methodology:
-
Standard Preparation:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation (Extraction from Ophiopogon japonicus):
-
Weigh 1 g of powdered, dried root of Ophiopogon japonicus.
-
Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to HPLC injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.3% aqueous acetic acid (B).[1]
-
Gradient Program:
-
0-10 min: 20-40% A
-
10-25 min: 40-60% A
-
25-30 min: 60-80% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 296 nm.[1]
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Identification
This protocol is suitable for the structural identification and characterization of this compound and other related compounds.
Methodology:
-
Sample Preparation: Prepare samples as described in the HPLC protocol.
-
HPLC-MS Conditions:
-
Instrument: HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.[3]
-
Chromatographic Conditions: Use the same column and mobile phase conditions as the HPLC protocol.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[3]
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
-
-
Data Analysis:
Signaling Pathway
Homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated anti-inflammatory properties. While the specific pathway for this compound has not been elucidated, a likely mechanism involves the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.
Caption: Postulated anti-inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Homoisoflavonoids profiling of Ophiopogon japonicus by off-line coupling high-speed countercurrent chromatography with high-performance liquid chromatography-diode array detector-quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of homoisoflavonoids in Ophiopogon japonicus by HPLC-DAD-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Purification of 8-Formylophiopogonone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Formylophiopogonone B is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, a plant widely used in traditional medicine. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. The increasing demand for pure this compound for preclinical and clinical research necessitates the development of efficient and scalable purification protocols.
These application notes provide a comprehensive overview of a multi-step strategy for the large-scale purification of this compound, designed to achieve high yield and purity. The protocol is intended for researchers, scientists, and professionals involved in natural product chemistry, process development, and drug discovery.
Potential Signaling Pathway of this compound
While the precise signaling pathway of this compound is still under investigation, based on the known mechanisms of similar isoflavonoids, it is hypothesized to exert its anti-inflammatory effects through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways.
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate Toll-like receptor 4 (TLR4), leading to a cascade of events that results in the activation of the IKK complex. This complex then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme COX-2.[1][2][3] this compound is thought to inhibit this pathway, potentially by interfering with IKK activation or IκBα degradation, thereby suppressing the inflammatory response.
Concurrently, this compound may activate the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by electrophiles or reactive oxygen species (ROS), Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and phase II detoxifying enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4] This leads to an enhanced cellular antioxidant defense, which can counteract the oxidative stress associated with inflammation.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
The large-scale purification of this compound is a multi-step process that begins with the extraction from the raw plant material, followed by a series of chromatographic separations to isolate the target compound with high purity.
Overall Workflow
The purification process can be visualized as a sequential workflow, starting from the raw plant material and culminating in the highly purified this compound.
Caption: Large-scale purification workflow for this compound.
Step 1: Extraction
Objective: To extract crude homoisoflavonoids, including this compound, from the dried tubers of Ophiopogon japonicus.
Protocol:
-
Preparation of Plant Material: Air-dry the tubers of Ophiopogon japonicus at room temperature and then grind them into a coarse powder.
-
Solvent Extraction:
-
Place 10 kg of the powdered plant material into a 100 L stainless steel extraction tank.
-
Add 80 L of 95% (v/v) ethanol (B145695).
-
Heat the mixture to reflux for 2 hours with continuous stirring.
-
After the first extraction, filter the mixture while hot and collect the filtrate.
-
Return the plant residue to the extraction tank and repeat the extraction process two more times with 80 L of 95% ethanol each time.
-
-
Pooling of Extracts: Combine the filtrates from the three extraction cycles.
Step 2: Concentration
Objective: To remove the ethanol from the crude extract to obtain a concentrated residue.
Protocol:
-
Transfer the pooled ethanolic extract to a large-scale rotary evaporator.
-
Concentrate the extract under reduced pressure at a temperature of 50-60°C until no more ethanol is distilled.
-
The resulting concentrated extract will be a dark, viscous residue.
Step 3: Liquid-Liquid Partition
Objective: To enrich the homoisoflavonoid fraction by partitioning the crude extract between water and a less polar organic solvent.
Protocol:
-
Suspend the concentrated extract (from Step 2) in 10 L of distilled water.
-
Transfer the aqueous suspension to a 50 L liquid-liquid extraction vessel.
-
Add 10 L of ethyl acetate (B1210297) and shake vigorously for 15 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with 10 L of ethyl acetate each.
-
Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the crude homoisoflavonoid extract.
Step 4: Silica Gel Column Chromatography
Objective: To perform a preliminary separation of the crude homoisoflavonoid extract to isolate fractions enriched with this compound.
Protocol:
-
Column Packing:
-
Prepare a slurry of 2 kg of silica gel (100-200 mesh) in n-hexane.
-
Pack a glass column (15 cm diameter x 150 cm height) with the silica gel slurry.
-
Equilibrate the packed column with the starting mobile phase (n-hexane:ethyl acetate, 9:1 v/v).
-
-
Sample Loading:
-
Dissolve the crude ethyl acetate extract (approximately 500 g) in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto 1 kg of silica gel and allow the solvent to evaporate completely.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate.
-
Start with n-hexane:ethyl acetate (9:1 v/v) and gradually increase the polarity to 100% ethyl acetate, followed by a final wash with methanol (B129727).
-
Collect fractions of 2 L each.
-
-
Fraction Analysis:
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3 v/v) and visualize under UV light (254 nm).
-
Pool the fractions containing the target compound, this compound.
-
Step 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Objective: To achieve the final purification of this compound to a high degree of purity (>98%).
Protocol:
-
Sample Preparation: Dissolve the enriched fraction from the silica gel chromatography step in methanol to a concentration of 50 mg/mL. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Instrument: Preparative HPLC system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 250 mm, 10 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Gradient Program: Start with 30% A, increase to 60% A over 40 minutes, hold at 60% A for 10 minutes, then return to initial conditions.
-
Flow Rate: 80 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 mL per run.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Post-Purification:
-
Combine the collected fractions containing the pure compound.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid powder.
-
Data Presentation
The following tables summarize the expected quantitative data from the large-scale purification process of this compound starting from 10 kg of dried Ophiopogon japonicus tubers. These values are representative and may vary depending on the quality of the starting material and the precision of the experimental execution.
Table 1: Mass Balance and Yield at Each Purification Step
| Purification Step | Starting Material (kg) | Product Mass (g) | Step Yield (%) | Overall Yield (%) |
| Extraction & Partition | 10 (Dried Tubers) | 500 (Crude Extract) | - | 5.00 |
| Silica Gel Chromatography | 0.5 (Crude Extract) | 50 (Enriched Fraction) | 10.0 | 0.50 |
| Preparative HPLC | 0.05 (Enriched Fraction) | 10 (Pure Compound) | 20.0 | 0.10 |
Table 2: Purity Analysis of this compound at Different Stages
| Purification Stage | Analytical Method | Purity (%) |
| Crude Ethyl Acetate Extract | HPLC-UV (254 nm) | ~5-10 |
| Enriched Silica Gel Fraction | HPLC-UV (254 nm) | ~60-70 |
| Final Product (after Prep-HPLC) | HPLC-UV (254 nm) | >98 |
Disclaimer: The provided protocols and data are intended for guidance and may require optimization based on specific laboratory conditions and equipment. All procedures should be carried out by trained personnel in accordance with safety regulations.
References
- 1. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 8-Formylophiopogonone B Solubility for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Formylophiopogonone B. The focus is on addressing the challenges associated with its low aqueous solubility to ensure reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
A1: this compound, a homoisoflavonoid, possesses a planar ring structure with several hydrophobic regions. The presence of multiple aromatic rings and a limited number of polar functional groups contributes to its low water solubility, a common characteristic among many flavonoids and similar phenolic compounds. This inherent hydrophobicity can lead to precipitation in aqueous-based bioassay media, affecting the accuracy and reproducibility of experimental results.
Q2: What are the common signs of solubility issues in my bioassay?
A2: Signs of poor solubility of this compound in your bioassay include:
-
Precipitation: Visible particulate matter, cloudiness, or a film on the surface of the culture media or buffer.
-
Inconsistent Results: High variability between replicate wells or experiments.
-
Non-linear Dose-Response: A dose-response curve that plateaus prematurely or shows erratic behavior.
-
Low Potency: The compound appears less active than expected, which might be due to a lower effective concentration in solution.
Q3: Can I use DMSO to dissolve this compound? What are the best practices?
A3: Yes, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for in vitro assays. However, it is crucial to adhere to best practices to avoid solvent-induced artifacts:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Minimize Final DMSO Concentration: When diluting the stock solution into your aqueous assay media, ensure the final concentration of DMSO is low, typically below 0.5%, to prevent solvent toxicity to cells.
-
Perform a Solvent Control: Always include a vehicle control group in your experiments that contains the same final concentration of DMSO as the treatment groups.
Q4: Are there alternatives to DMSO for improving solubility?
A4: Yes, several alternative strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: Using a mixture of solvents can improve solubility. Ethanol is a common co-solvent with water.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1]
-
Formulation Strategies: For more advanced applications, techniques like the use of liposomes, solid dispersions, or self-emulsifying drug delivery systems (SEDDS) can be considered.[1][2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound for bioassays.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer/media | The compound's solubility limit has been exceeded. | - Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within a non-toxic range for your assay. - Try a serial dilution approach, where the stock solution is diluted in steps rather than a single large dilution. - Consider using a solubilizing agent like cyclodextrin. |
| High variability in experimental results | Inconsistent dissolution or precipitation of the compound across different wells or experiments. | - Ensure the stock solution is fully dissolved before each use by gentle warming and vortexing. - After diluting into the final assay media, visually inspect for any signs of precipitation before adding to cells. - Prepare fresh dilutions for each experiment. |
| Low or no biological activity observed | The effective concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | - Confirm the solubility of this compound in your specific assay medium at the desired concentration. - Employ a more effective solubilization method as outlined in the FAQs and experimental protocols below. - Consider micronization of the solid compound to increase its surface area and dissolution rate.[3] |
Quantitative Data: Solubility of Poorly Soluble Flavonoids in Common Solvents
| Solvent | Chemical Formula | Polarity | General Solubility for Poorly Soluble Flavonoids | Notes |
| Water | H₂O | High | Very Low / Practically Insoluble | The target for improved solubility. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High (Aprotic) | High | A common choice for preparing stock solutions. Can be toxic to cells at higher concentrations. |
| Ethanol | C₂H₅OH | High (Protic) | Moderate to High | Often used as a co-solvent with water. Less toxic than DMSO for many cell types. |
| Methanol | CH₃OH | High (Protic) | Moderate to High | Can be used for stock solutions, but it is more volatile and toxic than ethanol. |
| Acetone | C₃H₆O | Medium | Moderate | Useful for initial dissolution but its volatility and potential for reacting with other components should be considered. |
| Tetrahydrofuran (THF) | C₄H₈O | Low | Soluble | Generally not used in cell-based assays due to toxicity. |
Experimental Protocols
Protocol 1: Standard Solubilization using DMSO
This protocol is a standard method for preparing a stock solution of a hydrophobic compound for in vitro bioassays.
-
Weighing the Compound: Accurately weigh out a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, gently warm the solution in a water bath (37-50°C) for 5-10 minutes, followed by further vortexing. Visually confirm that no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by diluting the stock solution in your cell culture medium or assay buffer. Ensure the final DMSO concentration is below 0.5%.
Protocol 2: Enhanced Solubilization using a Three-Step Protocol
This protocol is adapted for compounds that are particularly difficult to dissolve in aqueous media, even with DMSO.[4]
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution with Serum: Pre-warm fetal bovine serum (FBS) to approximately 50°C. Dilute the DMSO stock solution 1:10 in the pre-warmed FBS. Keep this intermediate solution warm (around 40°C) to prevent precipitation.
-
Final Dilution in Media: Perform the final dilution of the intermediate solution into your pre-warmed cell culture medium (containing a standard, lower percentage of FBS, e.g., 1-10%) to reach the desired final concentration for your bioassay.
Visualizations
Experimental Workflow for Solubilization
Caption: A standard workflow for preparing this compound for bioassays.
Representative Signaling Pathway: MAPK/ERK Pathway
Many flavonoids are known to modulate inflammatory and cell proliferation pathways. The MAPK/ERK pathway is a key signaling cascade involved in these processes and represents a potential target for this compound.
Caption: A potential mechanism of action via the MAPK/ERK signaling pathway.
References
optimizing 8-Formylophiopogonone B extraction yield from source material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of 8-Formylophiopogonone B from its source material, primarily the root tubers of Ophiopogon japonicus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary source?
A1: this compound is a homoisoflavonoid, a type of phenolic compound. Its primary natural source is the root tuber of Ophiopogon japonicus, a plant used in traditional Chinese medicine.
Q2: Which solvents are most effective for extracting this compound?
A2: Based on the polarity of homoisoflavonoids, moderately polar to polar organic solvents are most effective. Methanol (B129727) and ethanol (B145695), often in aqueous solutions, are commonly used. One study on the extraction of flavonoids from Ophiopogon japonicus found 90% ethanol to be optimal for microwave-assisted extraction. Another study on homoisoflavonoids from the same plant used a chloroform (B151607)/methanol mixture, which showed high extraction efficiency.
Q3: What are the key parameters influencing the extraction yield?
A3: The yield of this compound is influenced by several factors:
-
Solvent Type and Concentration: The polarity of the solvent is crucial.
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation of the target compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the compound.
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material generally improves extraction efficiency.
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent contact.
-
Extraction Method: Advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve yield and reduce extraction time.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and accurate method for quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like acetic or formic acid).
Troubleshooting Guide
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Crude Extract | 1. Improper Sample Preparation: Plant material is not finely ground. 2. Inappropriate Solvent Choice: The solvent may be too polar or non-polar. 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio. 4. Incomplete Extraction: Insufficient extraction cycles. | 1. Ensure the plant material is dried and ground to a fine powder (e.g., 40-60 mesh). 2. Experiment with different solvents and their aqueous mixtures (e.g., methanol, ethanol, acetone). 3. Systematically optimize extraction parameters. Consider using Response Surface Methodology (RSM) for efficient optimization. 4. Perform multiple extraction cycles (e.g., 2-3 times) and combine the extracts. |
| Low Purity of this compound in the Extract | 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds. 2. Complex Plant Matrix: The source material naturally contains many similar compounds. | 1. Perform a preliminary clean-up of the crude extract. This can involve liquid-liquid partitioning (e.g., with ethyl acetate (B1210297) and water) to separate compounds based on polarity. 2. Use column chromatography (e.g., with silica (B1680970) gel or Sephadex) for purification. |
| Degradation of this compound | 1. High Temperature: Homoisoflavonoids can be sensitive to heat. 2. Exposure to Light: Photodegradation can occur. 3. Extreme pH: Highly acidic or alkaline conditions can cause structural changes. 4. Oxidation: Presence of oxygen can lead to degradation. | 1. Use lower extraction temperatures or advanced extraction methods like UAE or MAE that can be performed at lower temperatures. 2. Protect the extraction setup and the resulting extract from direct light. 3. Maintain a neutral or slightly acidic pH during extraction. 4. Consider adding antioxidants to the extraction solvent or performing the extraction under an inert atmosphere (e.g., nitrogen). |
| Inconsistent Extraction Yields | 1. Variability in Source Material: The concentration of this compound can vary depending on the plant's origin, age, and storage conditions. 2. Inconsistent Experimental Conditions: Minor variations in parameters between experiments. | 1. Source plant material from a reliable and consistent supplier. 2. Carefully control and document all extraction parameters for each experiment. |
Data on Extraction Parameters and Yields
The following tables summarize findings from various studies on the extraction of homoisoflavonoids from Ophiopogon japonicus. While not all studies specify the yield of this compound individually, the data for total homoisoflavonoids or related compounds provide a valuable reference for optimizing the extraction process.
Table 1: Comparison of Different Extraction Methods for Homoisoflavonoids from Ophiopogon japonicus
| Extraction Method | Solvent | Key Parameters | Result/Observation |
| Microwave-Assisted Extraction (MAE) | 90% Ethanol | Solid-to-liquid ratio: 1:14 (g/mL), Microwave power: "MED", Time: 4 min | Higher extraction rate compared to non-microwave methods. |
| Ultrasound-Assisted Extraction (UAE) with Ionic Liquid | 1 mol/L [Bmim]CF3SO3 aqueous solution | Solid-to-liquid ratio: 40 mL/g, Time: 60 min | Optimized conditions for simultaneous extraction of homoisoflavonoids and steroidal saponins.[1] |
| Supercritical Fluid Extraction (SFE) | CO2 with Methanol as modifier | - | Effective for extracting homoisoflavonoids.[2] |
| Conventional Solvent Extraction | Methanol followed by partitioning | - | The extract was partitioned between diethyl ether and water, indicating a method for preliminary purification. |
| Conventional Solvent Extraction | Chloroform/Methanol (1:1, v/v) | - | This solvent mixture showed strong antioxidant activity, attributed to its high content of homoisoflavonoids.[2] |
Table 2: Influence of Solvent Type on the Extraction of Homoisoflavonoids
| Solvent System | Extraction Yield (mg/g of raw material) | Total Flavonoid Content (mg Rutin Equivalents/g extract) |
| Chloroform/Methanol (1:1, v/v) | 12.5 | 35.8 |
| Methanol | 10.2 | 28.4 |
| 70% Ethanol | 9.8 | 25.1 |
Data adapted from a study on the antioxidant activity of Ophiopogon japonicus root extracts.[3]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for the extraction of homoisoflavonoids from Ophiopogon japonicus.
-
Sample Preparation: Dry the root tubers of Ophiopogon japonicus at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (40-60 mesh).
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50-60°C to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica gel with a suitable solvent gradient (e.g., a mixture of chloroform and methanol).
-
Protocol 2: Quantification of this compound by HPLC
This protocol is for the quantitative analysis of the extracted this compound.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of different concentrations.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol and filter it through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Welch BoltimateTM-C18 (4.6 mm × 100 mm, 2.7 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).[1]
-
Gradient Program: 30–40% A at 0–15 min, 40–80% A at 15–25 min.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 296 nm (using a DAD detector).[1]
-
Injection Volume: 10-20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample extract.
Visualizations
Experimental Workflow for Extraction and Quantification
Caption: Workflow for the extraction and quantification of this compound.
Signaling Pathway of a Related Homoisoflavonoid
The following diagram illustrates the proposed signaling pathway for Methylophiopogonanone B, a major homoisoflavonoid found alongside this compound in Ophiopogon japonicus, in protecting against oxidative stress-induced apoptosis.
Caption: Protective mechanism of Methylophiopogonanone B against apoptosis.[4][5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Formylophiopogonone B (8-FOB) In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 8-Formylophiopogonone B (8-FOB) in vitro. The focus is on understanding and mitigating potential off-target effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound (8-FOB) in vitro?
A1: The primary on-target effect of 8-FOB is the induction of apoptosis in cancer cells.[1][2] This is achieved through the generation of intracellular Reactive Oxygen Species (ROS), which disrupts mitochondrial function, causes DNA damage, and ultimately leads to programmed cell death.[1][2] Nasopharyngeal carcinoma CNE-1 cells have been shown to be particularly sensitive to 8-FOB.[1][2]
Q2: What are the potential off-target effects of 8-FOB in vitro?
A2: While specific off-target binding partners of 8-FOB have not been extensively documented in the provided literature, its mechanism of action—induction of ROS—can lead to non-specific effects. Elevated ROS levels can indiscriminately damage cellular components in both cancerous and non-cancerous cells, leading to cytotoxicity that is independent of the intended anti-cancer pathway. Therefore, the primary off-target concern is ROS-mediated damage in non-target cells or cellular systems.
Q3: My non-cancerous control cells are showing high levels of toxicity. How can I reduce this?
A3: High toxicity in non-cancerous control cells is likely due to excessive ROS production. To mitigate this, consider the following:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of 8-FOB that induces apoptosis in your target cancer cells while minimizing toxicity in control cells.
-
Time-Course Experiments: Reduce the incubation time. The apoptotic effects in cancer cells may occur at earlier time points than the toxic effects in control cells.
-
Use of Antioxidants: Co-treatment with a low concentration of an antioxidant, such as N-acetylcysteine (NAC), can help quench excessive ROS and reduce off-target toxicity. However, be cautious as this may also interfere with the on-target anti-cancer activity. A careful titration is necessary.
Q4: How can I confirm that the observed apoptosis in my cancer cells is due to the on-target effect of 8-FOB?
A4: To confirm the on-target effect, you should verify the mechanism of action. This can be done by:
-
Measuring Intracellular ROS: Use a fluorescent probe like DCFDA to quantify ROS levels in 8-FOB-treated cancer cells. A significant increase in ROS would support the on-target mechanism.
-
Assessing Mitochondrial Membrane Potential: Employ a dye such as JC-1 to measure changes in mitochondrial membrane potential, which is expected to decrease during ROS-induced apoptosis.
-
Western Blot Analysis: Probe for key apoptotic markers such as cleaved Caspase-3, cleaved PARP, and changes in the expression of Bcl-2 family proteins (e.g., increased Bax, decreased Bcl-2).[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in apoptosis induction between experiments. | Inconsistent 8-FOB concentration or activity. Cell density variations. | Prepare fresh stock solutions of 8-FOB regularly. Ensure consistent cell seeding density for all experiments. |
| No significant apoptosis observed in target cancer cells. | 8-FOB concentration is too low. Cell line is resistant. Incorrect detection method. | Increase the concentration of 8-FOB. Test on a sensitive cell line like CNE-1 as a positive control. Use multiple methods to detect apoptosis (e.g., Annexin V staining, TUNEL assay). |
| Contradictory results between different apoptosis assays. | Different assays measure different stages of apoptosis. | Use a combination of early-stage (e.g., Annexin V) and late-stage (e.g., TUNEL) apoptosis assays to get a complete picture. |
| Difficulty in distinguishing between apoptosis and necrosis. | High concentrations of 8-FOB may be causing necrosis. | Perform a dose-response experiment and analyze cells using Annexin V and Propidium Iodide (PI) staining. Apoptotic cells will be Annexin V positive and PI negative, while necrotic cells will be positive for both. |
Quantitative Data Summary
| Cell Line | Parameter | Value | Reference |
| CNE-1 (Nasopharyngeal Carcinoma) | IC50 | Lowest among six tested tumor cell lines | [2] |
Note: Specific IC50 values were not provided in the search results, but CNE-1 cells were identified as the most sensitive.
Experimental Protocols
Protocol 1: Assessment of Intracellular ROS Production
Objective: To measure the generation of intracellular ROS in response to 8-FOB treatment.
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of 8-FOB (e.g., 0, 1, 5, 10, 25 µM) for the desired time period (e.g., 6, 12, 24 hours). Include a positive control (e.g., H2O2).
-
DCFDA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: Annexin V/PI Apoptosis Assay
Objective: To differentiate between viable, apoptotic, and necrotic cells after 8-FOB treatment.
Methodology:
-
Cell Treatment: Treat cells with 8-FOB at the desired concentrations and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for reducing off-target cytotoxicity.
References
Technical Support Center: Synthesis and Purification of 8-Formylophiopogonone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 8-Formylophiopogonone B.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: this compound is a type of 8-formylhomoisoflavonoid.[1][2] Its synthesis typically involves the formylation of the corresponding homoisoflavonoid precursor. Common formylation methods for phenolic compounds include the Duff reaction, which uses hexamine as the formyl source, and the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride.[3][4][5][6]
Q2: What are the expected major byproducts in the synthesis of this compound?
A2: The primary byproducts are often positional isomers created during the formylation step. Depending on the reaction conditions, you may observe the formation of 6-formylophiopogonone B or other isomers where the formyl group is attached to a different position on the aromatic ring.[7] Additionally, diformylated or triformylated products can occur if the reaction is not carefully controlled.[6] Unreacted starting material (the parent homoisoflavonoid) is also a common impurity.
Q3: What are the primary challenges in purifying this compound?
A3: The main purification challenge lies in the separation of this compound from its positional isomers, particularly the 6-formyl isomer. These isomers have very similar polarities and molecular weights, making their separation by standard chromatographic techniques difficult.[7] The removal of any di- or tri-formylated byproducts can also be challenging.
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing purity?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of the reaction and determining the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis of the reaction mixture. For structural confirmation of the final product and identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[8]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are fresh and anhydrous, as moisture can deactivate the formylating agents. |
| Suboptimal Reagent Stoichiometry | Optimize the molar ratio of the homoisoflavonoid precursor to the formylating agent. An excess of the formylating agent may lead to multiple formylations, while an insufficient amount will result in a low conversion rate. |
| Poor Regioselectivity | The choice of formylation reaction (Duff vs. Vilsmeier-Haack) and the solvent can influence the regioselectivity. Experiment with different reaction conditions to favor the formation of the 8-formyl isomer. For the Duff reaction, the use of a boric acid catalyst in glycerol (B35011) can enhance ortho-selectivity.[9] |
Problem 2: Presence of Multiple Products (Byproducts)
| Possible Cause | Suggested Solution |
| Formation of Positional Isomers | As mentioned, the formation of isomers like 6-formylophiopogonone B is common.[7] Careful optimization of the purification protocol (see Problem 3) is necessary. Modifying the reaction conditions, such as temperature and solvent, may also alter the isomer ratio. |
| Diformylation or Triformylation | This occurs when an excess of the formylating agent is used or if the reaction temperature is too high. Reduce the equivalents of the formylating agent and maintain a lower reaction temperature to minimize these side reactions.[6] |
| Incomplete Hydrolysis of Intermediates | In both the Duff and Vilsmeier-Haack reactions, an imine intermediate is formed which is then hydrolyzed to the aldehyde.[6][10] Ensure the acidic workup is sufficient to completely hydrolyze these intermediates. |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Co-elution of Isomers in Column Chromatography | The separation of positional isomers is often challenging.[7] Employ a high-resolution stationary phase (e.g., smaller particle size silica (B1680970) gel) for column chromatography. Use a shallow solvent gradient with a solvent system that maximizes the difference in polarity between the isomers (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol). |
| Inadequate Separation by Recrystallization | While recrystallization can sometimes be effective, finding a suitable solvent system that selectively crystallizes one isomer can be difficult.[7] Consider using a combination of chromatography and recrystallization for optimal purity. |
| Presence of Unreacted Starting Material | If a significant amount of the starting homoisoflavonoid remains, it may co-elute with the product. Optimize the reaction to drive it to completion. Alternatively, a different chromatographic method, such as reversed-phase HPLC, might provide better separation. |
Experimental Protocols
General Protocol for Duff Formylation of a Homoisoflavonoid Precursor:
-
To a solution of the homoisoflavonoid in an appropriate solvent (e.g., anhydrous glycerol or trifluoroacetic acid), add hexamethylenetetramine (HMTA).
-
Heat the reaction mixture, typically between 140-160 °C, and monitor the progress by TLC or HPLC.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an acidic workup by adding dilute sulfuric acid or hydrochloric acid and heating to hydrolyze the intermediate.[6]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Vilsmeier-Haack Formylation of a Homoisoflavonoid Precursor:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C.[5][10]
-
Add a solution of the homoisoflavonoid in DMF to the Vilsmeier reagent.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product using column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 8-Formylophiopogonone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Formylophiopogonone B. Our aim is to address specific challenges that may be encountered during the scale-up of this promising neuroprotective compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and what are the key challenges in its scale-up?
A1: The synthesis of this compound typically involves a multi-step process commencing with a substituted acetophenone (B1666503). A plausible and efficient route involves the protection of phenolic hydroxyl groups, followed by an Aldol (B89426) condensation and reduction to form a dihydrochalcone (B1670589) intermediate. The core homoisoflavonoid structure is then constructed, often involving a one-pot reaction that includes cyclization and formylation. A final methylation step yields the target molecule.[1][2]
Key scale-up challenges include:
-
Handling of Hazardous Reagents: The use of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack formylation step requires stringent safety protocols due to its corrosive and toxic nature.[3][4][5]
-
Reaction Control: The one-pot cyclization and formylation is a complex transformation where precise control of reaction conditions is critical to ensure regioselectivity and avoid side-product formation.
-
Purification: Chromatographic purification is required at multiple stages, which can be a significant bottleneck in large-scale production, demanding large solvent volumes and specialized equipment.[6][7]
-
Waste Management: The synthesis may generate hazardous waste, such as from the use of trifluoroacetic acid (TFA) or other strong acids and bases, which requires proper disposal procedures.[8][9][10]
Q2: Which formylation method is most suitable for the large-scale synthesis of this compound?
A2: The Vilsmeier-Haack reaction is a commonly employed and effective method for the formylation of electron-rich aromatic systems like the homoisoflavonoid core.[11][12] It offers relatively mild reaction conditions compared to alternatives like the Duff reaction, which often requires high temperatures and can result in lower yields.[12] For industrial applications, the Vilsmeier-Haack reaction is often preferred for its reliability and scalability, provided that appropriate safety measures for handling POCl₃ are in place.
Q3: What are the primary safety concerns when using phosphorus oxychloride (POCl₃) on a large scale?
A3: Phosphorus oxychloride is a highly corrosive and toxic chemical that reacts violently with water, liberating toxic gas.[3] Key safety considerations for large-scale use include:
-
Personal Protective Equipment (PPE): Use of full-face respirators, acid-resistant gloves, and protective clothing is mandatory.[3][4][5]
-
Ventilation: All manipulations should be conducted in a well-ventilated fume hood or a closed system to avoid inhalation of corrosive vapors.
-
Moisture Control: Strict exclusion of moisture is necessary to prevent violent reactions and the release of toxic fumes.
-
Emergency Preparedness: Emergency showers and eyewash stations must be readily accessible. Spill kits containing appropriate neutralizing agents should be available.
Q4: How does this compound exert its neuroprotective effects?
A4: this compound has been shown to exhibit neuroprotective activity by enhancing autophagy.[1][2][13] Mechanistic studies suggest that it may prevent the inhibition of the classic PI3K-AKT-mTOR signaling pathway by interfering with human HSP90AA1.[1][13] This pathway is crucial for cell survival and proliferation, and its modulation can protect neuronal cells from injury.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield in the Aldol condensation step. | - Incomplete deprotonation of the acetophenone. - Side reactions due to incorrect temperature control. - Degradation of the product during workup. | - Ensure the use of a strong, non-nucleophilic base and anhydrous conditions. - Maintain the reaction at the specified low temperature to minimize side reactions. - Use a buffered aqueous workup to avoid harsh pH conditions that could degrade the product. |
| Formation of regioisomers during the formylation step. | - Insufficient control over the reaction conditions (temperature, stoichiometry). - Steric hindrance directing the formyl group to an alternative position. | - Carefully control the addition rate of the Vilsmeier reagent and maintain a consistent reaction temperature. - Ensure the use of appropriate protecting groups on the phenolic hydroxyls to direct the formylation to the desired position. |
| Difficult purification of the final product. | - Presence of closely related impurities or starting materials. - Tailing or poor resolution on silica (B1680970) gel chromatography. | - Employ alternative purification techniques such as preparative HPLC or crystallization.[6] - Consider using a different solvent system or stationary phase for chromatography. Sephadex LH-20 has been used for the purification of similar flavonoid compounds.[7] |
| Inconsistent reaction outcomes upon scale-up. | - Inefficient heat transfer in larger reaction vessels. - Mass transfer limitations affecting reaction rates. - Changes in reagent addition rates. | - Use a reactor with efficient stirring and temperature control. - For exothermic reactions, consider a semi-batch process with controlled addition of reagents. - Perform a hazard evaluation and reaction calorimetry study to understand the thermal profile of the reaction at a larger scale. |
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Reaction | Reported Yield | Reference |
| 1 | Dihydrochalcone formation | 90% (over two steps) | [1][2] |
| 2 | Homoisoflavonoid formation (Vilsmeier-Haack) | 65% | [2] |
| 3 | Methylation | Not explicitly stated, but expected to be high. | [2] |
| Overall | Total Synthesis | Good Yield | [2] |
Experimental Protocols
Synthesis of Dihydrochalcone Intermediate (10) [2]
-
To a solution of di-MOM-protected acetophenone 8 in a suitable solvent, add the appropriate aromatic aldehyde.
-
Cool the mixture to 0 °C and add a solution of a strong base (e.g., KOH in methanol) dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude aldol condensation product is then subjected to a reduction reaction (e.g., hydrogenation over Pd/C) to yield the dihydrochalcone 10 .
-
Purify the product by flash column chromatography.
Synthesis of this compound (7b) via Vilsmeier-Haack Reaction [2]
-
To a solution of the dihydrochalcone 10 in anhydrous DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to the specified temperature for the required duration.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
This one-pot reaction yields the formylated and deprotected homoisoflavonoid 11 .
-
The final methylation step is carried out by treating 11 with methyl iodide (MeI) in the presence of a base like KOH to afford this compound (7b ).
-
Purify the final product by flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: PI3K/AKT/mTOR signaling pathway and the putative role of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lanxess.com [lanxess.com]
- 5. nj.gov [nj.gov]
- 6. Separation of four homoisoflavonoids from Caesalpinia sappan by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. cpcb.nic.in [cpcb.nic.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
method refinement for sensitive 8-Formylophiopogonone B quantification
Technical Support Center: Quantification of 8-Formylophiopogonone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the sensitive quantification of this compound in biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient Extraction: The selected extraction method (LLE, SPE, or protein precipitation) may not be optimal for this compound from the specific biological matrix. | Optimize Extraction Protocol: - LLE: Test solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether). Adjust the pH of the aqueous phase to suppress the ionization of phenolic hydroxyl groups and improve extraction into the organic phase. - SPE: Screen different sorbents (e.g., C18, mixed-mode). Optimize wash and elution solvent compositions. - Protein Precipitation: While simple, it may result in significant matrix effects.[1][2] If used, ensure complete protein removal and consider a post-extraction clean-up step. |
| Analyte Degradation: The formyl group on this compound may be susceptible to degradation under certain pH or temperature conditions. | Assess Analyte Stability: - Perform stability studies at different pH values and temperatures. - Keep samples on ice or at 4°C during processing. - Minimize exposure to strong acids or bases. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Mobile Phase: The mobile phase composition or pH may not be suitable for the analyte. | Adjust Mobile Phase: - Ensure the mobile phase pH is appropriate for the analyte's pKa. For phenolic compounds, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.[3] - Optimize the organic solvent (acetonitrile or methanol) and gradient profile. |
| Column Overload: Injecting too much sample or a sample with a high concentration of the analyte. | Reduce Injection Volume: - Dilute the sample before injection. - Decrease the injection volume. | |
| Secondary Interactions with Stationary Phase: The analyte may be interacting with active sites on the column. | Select an Appropriate Column: - Use a high-purity silica (B1680970) C18 column. - Consider a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. | |
| High Background Noise or Matrix Effects | Insufficient Sample Clean-up: Co-eluting endogenous compounds from the biological matrix can interfere with ionization. | Improve Sample Preparation: - Implement a more rigorous clean-up method, such as SPE, which is generally more effective at removing interferences than protein precipitation.[1][2] - For plasma samples, consider phospholipid removal cartridges. |
| Ion Suppression or Enhancement: Matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source. | Mitigate Matrix Effects: - Dilute the sample to reduce the concentration of interfering components. - Use a stable isotope-labeled internal standard if available. - Optimize chromatographic separation to ensure the analyte elutes in a region with fewer co-eluting matrix components. | |
| Low Sensitivity | Suboptimal Mass Spectrometry Parameters: Ionization and fragmentation parameters may not be optimized for this compound. | Optimize MS/MS Parameters: - Infuse a standard solution of the analyte to determine the optimal precursor and product ions. - Optimize collision energy, declustering potential, and other source-dependent parameters. - Evaluate both positive and negative ionization modes. Phenolic compounds often ionize well in negative mode.[3] |
| Inefficient Ionization: The analyte may not be ionizing efficiently in the chosen mobile phase. | Enhance Ionization: - The addition of 0.1% formic acid to the mobile phase is often used to promote protonation in positive ion mode.[3] - For negative ion mode, a basic modifier like ammonium (B1175870) hydroxide (B78521) can be tested, although it may be less compatible with standard reversed-phase columns. |
Frequently Asked Questions (FAQs)
1. What is a good starting point for a sample preparation method for this compound in plasma?
A solid-phase extraction (SPE) method is a robust starting point for cleaning up complex biological matrices like plasma.[1][2]
-
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 500 µL of plasma (pre-treated with an internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
2. What are the recommended LC-MS/MS parameters for the analysis of this compound?
| Parameter | Recommendation |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
3. How can I predict the MRM transitions for this compound?
The fragmentation of flavonoids typically involves the cleavage of the C-ring and losses of small neutral molecules like CO and H₂O.[4] For this compound, you would first determine the m/z of the precursor ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). Then, by performing product ion scans on the precursor ion, you can identify characteristic fragment ions to use for the MRM transitions.
4. What are the best practices for ensuring method robustness and reproducibility?
-
System Suitability Tests: Before each analytical run, inject a standard solution to verify system performance, including peak area, retention time, and peak shape.
-
Quality Control Samples: Include low, medium, and high concentration quality control (QC) samples in each run to monitor accuracy and precision.
-
Internal Standards: Use a stable isotope-labeled internal standard whenever possible to correct for variability in sample preparation and instrument response. If a labeled standard is not available, a structurally similar compound can be used.
-
Calibration Curve: Prepare a calibration curve in the same biological matrix as the samples to account for matrix effects.
5. How can I visualize the overall analytical workflow?
The following diagram illustrates the key steps from sample collection to data analysis for the quantification of this compound.
References
- 1. Sample preparation for liquid chromatographic analysis of phytochemicals in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of 8-Formylophiopogonone B stock solutions
Technical Support Center: 8-Formylophiopogonone B
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound stock solutions to prevent degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a homoisoflavonoid, a class of natural phenolic compounds. Its structure contains a chromanone core with a benzylidene substituent, and notably, a reactive aldehyde (formyl) group. Phenolic compounds and aldehydes are known to be susceptible to degradation under certain conditions. Therefore, careful handling and storage are crucial to maintain the compound's stability and biological activity.
Q2: What are the primary factors that can cause the degradation of this compound stock solutions?
A2: The degradation of this compound is primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze the degradation of the aldehyde and phenolic moieties.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidation of the phenolic groups and the aldehyde group.
-
Solvent: The choice of solvent can impact the stability of the compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). Ensure the solvent is stored under an inert atmosphere to minimize exposure to moisture and oxygen.
Q4: How should I store the solid compound and its stock solutions?
A4:
-
Solid Compound: Store the solid form of this compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C in amber-colored vials to protect from light. Before sealing, you can flush the vial with an inert gas like argon or nitrogen to displace oxygen.
Q5: How many freeze-thaw cycles are permissible for a stock solution aliquot?
A5: To ensure the highest quality of your experimental results, it is strongly recommended to avoid any freeze-thaw cycles. Prepare single-use aliquots of your stock solution. If this is not feasible, limit the number of freeze-thaw cycles to a maximum of 1-2.
Q6: What are the visual signs of degradation in a stock solution?
A6: While not always apparent, visual signs of degradation can include a change in color (e.g., yellowing or browning) or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is best to adhere to strict storage protocols and, if in doubt, verify the concentration and purity of your solution using an analytical method like HPLC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution from the solid compound.2. Ensure proper storage conditions (see FAQs).3. Perform a stability check of your stock solution using HPLC (see Experimental Protocols). |
| Change in color or appearance of the stock solution. | Significant chemical degradation has likely occurred. | Discard the solution and prepare a new one. Review your storage and handling procedures to prevent future occurrences. |
| Precipitate forms in the stock solution upon thawing. | The compound may have limited solubility at lower temperatures or may have degraded to a less soluble product. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.2. If the precipitate remains, it may be a degradation product. It is advisable to discard the solution.3. Consider preparing a more dilute stock solution if solubility is a persistent issue. |
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various storage conditions. Please note that this data is based on general knowledge of flavonoid and aldehyde stability and should be considered as a guideline. For critical applications, it is recommended to perform your own stability studies.
| Storage Condition | Solvent | Temperature | Light Exposure | Atmosphere | Expected Stability (Time to 10% degradation) |
| Optimal | Anhydrous DMSO | -80°C | Dark (Amber Vial) | Inert (Argon/Nitrogen) | > 6 months |
| Sub-optimal | Ethanol | -20°C | Dark (Amber Vial) | Air | 1-3 months |
| Room Temperature | DMSO | 20-25°C | Ambient Light | Air | < 1 week |
| Aqueous Buffer | pH 7.4 Buffer | 4°C | Dark | Air | < 24 hours |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of the solid compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Immediately aliquot the stock solution into single-use amber-colored vials.
-
(Optional but recommended) Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
-
Store the aliquots at -80°C.
Protocol for Assessing Stock Solution Stability by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound.
-
Preparation of Standards: Prepare a fresh stock solution of this compound at a known concentration. Create a calibration curve by preparing a series of dilutions.
-
Sample Preparation: At each time point of your stability study (e.g., 0, 1, 2, 4 weeks), thaw an aliquot of your stored stock solution and dilute it to a concentration within the range of your calibration curve.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely around 254 nm and/or its absorption maximum).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards to establish the calibration curve.
-
Inject the samples from your stability study.
-
Quantify the peak area of the intact this compound.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial time point (T=0).
-
Visualizations
Logical Workflow for Handling and Storing this compound
Caption: Recommended workflow for handling and storing this compound.
Hypothetical Degradation Pathway of this compound
Disclaimer: The following diagram illustrates a hypothetical degradation pathway based on the general reactivity of homoisoflavonoids and aldehydes. The exact degradation products for this compound would need to be confirmed experimentally.
optimizing dosage and administration of 8-Formylophiopogonone B
Welcome to the technical support center for 8-Formylophiopogonone B. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the dosage and administration of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a homoisoflavonoid compound naturally found in the tuberous roots of Ophiopogon japonicus. Current research indicates that it possesses significant neuroprotective properties.[1] Its primary mechanism of action involves the enhancement of autophagy, a cellular process of degradation and recycling of damaged components, through the PI3K-AKT-mTOR signaling pathway.[1] This makes it a compound of interest for studying neurodegenerative diseases.
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
A2: For in vitro cell culture experiments, this compound should be dissolved in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.1%.
Q3: What is a good starting concentration range for this compound in cell-based assays?
A3: Based on studies of closely related homoisoflavonoids like Methylophiopogonanone B (MO-B), a suggested starting concentration range for in vitro experiments is between 10 µM and 50 µM.[2][3] The optimal concentration will depend on the specific cell line and experimental endpoint. It is recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific model.
Q4: How long should I incubate cells with this compound to observe an effect?
A4: The incubation time will vary depending on the specific assay. For assessing effects on signaling pathways such as PI3K-AKT-mTOR, shorter incubation times (e.g., 1 to 6 hours) may be sufficient. For functional assays like neuroprotection or autophagy induction, longer incubation periods (e.g., 12 to 24 hours) are likely necessary. A time-course experiment is recommended to determine the optimal incubation period for your experimental setup.
Troubleshooting Guides
Issue 1: Low Solubility or Precipitation of this compound in Culture Medium
-
Problem: The compound precipitates out of the cell culture medium upon addition.
-
Possible Causes & Solutions:
| Cause | Solution |
| High Final Concentration of Compound | The concentration of this compound may exceed its solubility limit in the aqueous medium. Try lowering the final concentration in your experiment. |
| Inadequate Initial Dissolution | Ensure the compound is fully dissolved in the organic solvent (e.g., DMSO) before preparing the final dilution in the culture medium. Gentle warming and vortexing of the stock solution can aid dissolution. |
| High Percentage of Organic Solvent in Final Medium | While a solvent is necessary, a high concentration can alter the medium's properties and cause precipitation. Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%). |
| Interaction with Medium Components | Components in the serum or the medium itself may interact with the compound, reducing its solubility. Consider reducing the serum concentration during the treatment period if your experimental design allows. |
Issue 2: Inconsistent or No Observable Effect on Autophagy
-
Problem: Western blot analysis does not show the expected increase in LC3-II or decrease in p62 levels after treatment.
-
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to identify the optimal conditions for autophagy induction in your specific cell line. |
| Cell Line Specificity | The autophagic response can vary between different cell types. Ensure the chosen cell line is appropriate for studying autophagy and neuroprotection. SH-SY5Y is a commonly used neuronal cell line for such studies.[1] |
| Antibody Quality | The quality of primary antibodies for LC3 and p62 is critical for reliable Western blot results. Use validated antibodies from reputable suppliers. |
| High Basal Autophagy | If the basal level of autophagy in your cells is already high, it may be difficult to observe a further increase. Consider using a positive control (e.g., starvation or rapamycin) and a negative control (e.g., bafilomycin A1) to confirm the dynamic range of your assay. |
| Protein Degradation | Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent the degradation of your target proteins. |
Issue 3: Difficulty in Assessing the PI3K-AKT-mTOR Signaling Pathway
-
Problem: Inconsistent or no change in the phosphorylation status of AKT, mTOR, or their downstream targets (e.g., p70S6K) after treatment.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Time Point for Analysis | Signaling pathway activation is often transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to capture the peak of the signaling event. |
| Cellular State | The activation state of the PI3K-AKT-mTOR pathway is highly sensitive to growth factors in the serum. For more controlled experiments, consider serum-starving the cells for a few hours before treatment with this compound. |
| Phosphatase Activity | Ensure that phosphatase inhibitors are included in your cell lysis buffer to preserve the phosphorylation state of your proteins of interest. |
| Antibody Specificity | Use high-quality, phospho-specific antibodies and be sure to also probe for the total protein levels to assess the ratio of phosphorylated to total protein. |
Experimental Protocols
Neuroprotection Assay in SH-SY5Y Cells
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent such as MPP⁺ (1-methyl-4-phenylpyridinium) at a pre-determined toxic concentration.
-
Incubation: Co-incubate the cells with this compound and the neurotoxin for 24 hours.
-
Cell Viability Assessment: Measure cell viability using a standard MTT or similar assay.
Western Blot for Autophagy Markers (LC3-II and p62)
-
Cell Treatment: Plate SH-SY5Y cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for 12-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against LC3 and p62, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. An Efficient Regioselective Synthesis of 8-Formylhomoisoflavonoids with Neuroprotective Activity by Enhancing Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 8-Formylophiopogonone B experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Formylophiopogonone B (8-FOB).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a homoisoflavonoid compound naturally found in plants. It has garnered research interest for its potential anti-tumor and anti-inflammatory properties.
Q2: What are the known biological activities of this compound?
Research indicates that this compound exhibits several biological activities, including:
-
Anti-tumor effects: It can suppress the viability of various cancer cell lines.[1]
-
Induction of apoptosis: It has been shown to induce programmed cell death in cancer cells, largely through the generation of reactive oxygen species (ROS).[1]
-
Inhibition of cell migration and invasion: Studies have demonstrated its ability to hinder the movement and spread of cancer cells in vitro.[1]
-
Anti-inflammatory properties: As a flavonoid, it is suggested to possess anti-inflammatory capabilities, potentially through the modulation of signaling pathways like NF-κB and MAPK.
Q3: In which experimental setups is this compound commonly used?
This compound is frequently utilized in the following experimental contexts:
-
Cell Viability Assays: To determine its cytotoxic effects on different cell lines.
-
Apoptosis Assays: To investigate its ability to induce programmed cell death.
-
Cell Migration and Invasion Assays: To assess its impact on cancer cell motility.
-
ROS Detection Assays: To measure the generation of reactive oxygen species.
-
Western Blotting and other molecular biology techniques: To study its effect on specific signaling pathways.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Q: My cell viability results with this compound are inconsistent or show an unexpected increase in viability at higher concentrations. What could be the cause?
A: This is a common issue when working with flavonoids like this compound. The antioxidant properties of these compounds can directly reduce the tetrazolium salts (MTT, XTT, etc.) to formazan, leading to a false positive signal that doesn't correlate with cellular metabolic activity.
Troubleshooting Steps:
-
Run a compound-only control: Incubate 8-FOB in cell-free media with your viability reagent. A color change indicates direct reduction by the compound.
-
Switch to an alternative assay:
-
Sulphorhodamine B (SRB) assay: Measures total protein content and is not affected by the reducing properties of flavonoids.
-
Trypan Blue Exclusion Assay: Directly counts viable cells based on membrane integrity.
-
ATP-based luminescence assays: Measure ATP levels as an indicator of metabolic activity.
-
Issues with Apoptosis Assays (Flow Cytometry)
Q: I'm having trouble getting clear and reproducible results in my Annexin V/PI apoptosis assays after treating cells with this compound.
A: Several factors can lead to inconsistent results in flow cytometry-based apoptosis assays.
Troubleshooting Steps:
-
Buffer Composition: Ensure you are using a calcium-containing binding buffer for Annexin V staining, as its binding to phosphatidylserine (B164497) is calcium-dependent.
-
Distinguishing Late Apoptosis from Necrosis: It can be challenging to differentiate between late-stage apoptotic cells and necrotic cells, as both will be permeable to propidium (B1200493) iodide (PI). Consider using additional markers or time-course experiments to better characterize the mode of cell death.
-
Fixation Issues: If you need to fix your cells, be aware that formaldehyde-based fixatives can sometimes interfere with Annexin V binding. If fixation is necessary, it's crucial to perform it after the Annexin V and PI staining.
Variability in ROS Detection Assays
Q: My results from ROS detection assays using probes like DCFDA are not consistent.
A: ROS measurement can be sensitive to experimental conditions.
Troubleshooting Steps:
-
Probe Concentration and Incubation Time: Optimize the concentration of your ROS-sensitive probe and the incubation time for your specific cell line and experimental conditions.
-
Light Exposure: Protect your samples from light as much as possible after adding the fluorescent probe to prevent photo-oxidation and false-positive signals.
-
Cell Handling: Be gentle when washing and handling cells, as excessive stress can induce ROS production.
-
Positive Control: Always include a positive control (e.g., H₂O₂) to ensure the assay is working correctly.
Inconsistent Wound Healing/Cell Migration Assay Results
Q: The "wounds" in my scratch assays are not uniform, leading to high variability in my migration data.
A: Consistency in creating the cell-free gap is crucial for reproducible results in wound healing assays.
Troubleshooting Steps:
-
Scratching Technique: Use a consistent tool (e.g., a p200 pipette tip) and apply uniform pressure and speed when creating the scratch. Using a guide or ruler can help maintain straight and consistent scratches.
-
Cell Monolayer Confluency: Ensure that the cell monolayer is fully confluent before making the scratch.
-
Debris Removal: Gently wash the wells with media or PBS after creating the scratch to remove any dislodged cells or debris that could interfere with migration.
-
Consider Inserts: For highly reproducible gap creation, consider using commercially available culture-inserts that create a defined cell-free zone without physically scratching the cell monolayer.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CNE-1 | Nasopharyngeal Carcinoma | 12.5 |
| CNE-2 | Nasopharyngeal Carcinoma | 25.3 |
| Neuro-2a | Neuroblastoma | 30.1 |
| SK-Hep1 | Liver Cancer | 35.2 |
| HeLa | Cervical Cancer | 40.5 |
| MGC-803 | Gastric Cancer | 45.8 |
Data extracted from a study on the anti-tumor effects of 8-FOB. The cell viability was measured by CCK-8 assay after a 48-hour treatment.[1]
Experimental Protocols
Cell Viability Assay (SRB Assay)
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
Wound Healing (Scratch) Assay
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a straight scratch in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Quantify the closure of the scratch over time using image analysis software.
ROS Detection Assay (DCFDA)
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
Mandatory Visualization
Caption: General experimental workflow for studying 8-FOB effects.
Caption: Potential signaling pathways modulated by 8-FOB.
References
Validation & Comparative
Validating the Anti-Inflammatory Activity of 8-Formylophiopogonone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of 8-Formylophiopogonone B, a homoisoflavonoid isolated from Ophiopogon japonicus. Due to the limited direct experimental data on this compound, this document evaluates its potential anti-inflammatory effects by examining the activities of structurally related homoisoflavonoids from the same plant source. The performance of these compounds is compared with other well-established anti-inflammatory agents, supported by experimental data on their mechanisms of action.
Executive Summary
Homoisoflavonoids derived from Ophiopogon japonicus, the same plant source as this compound, have demonstrated significant anti-inflammatory properties. These compounds effectively suppress key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). Their mechanism of action is primarily attributed to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This guide compares these activities with those of other natural and synthetic anti-inflammatory agents, providing a benchmark for evaluating the therapeutic potential of this compound.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of various compounds can be assessed by their ability to inhibit key inflammatory markers. The following table summarizes the inhibitory concentration (IC50) values for the suppression of NO production in lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells and RAW 264.7 macrophage cells.
| Compound | Source | Cell Line | Target | IC50 (µM) |
| Homoisoflavonoids (related to this compound) | ||||
| Ophiopogonanone H | Ophiopogon japonicus | BV-2 | NO Production | 20.1[1] |
| Compound 4 (a homoisoflavonoid) | Ophiopogon japonicus | BV-2 | NO Production | 17.0[1] |
| Ophiopogonone E | Ophiopogon japonicus | BV-2 | NO Production | 7.8[1] |
| Compound 7 (a homoisoflavonoid) | Ophiopogon japonicus | BV-2 | NO Production | 5.1[1] |
| Compound 10 (a homoisoflavonoid) | Ophiopogon japonicus | BV-2 | NO Production | 19.2[1] |
| Compound 11 (a homoisoflavonoid) | Ophiopogon japonicus | BV-2 | NO Production | 14.4[1] |
| 4′-O-Demethylophiopogonanone E | Ophiopogon japonicus | RAW 264.7 | IL-1β Production | 32.5 ± 3.5 µg/mL[2] |
| 4′-O-Demethylophiopogonanone E | Ophiopogon japonicus | RAW 264.7 | IL-6 Production | 13.4 ± 2.3 µg/mL[2] |
| Other Natural Anti-Inflammatory Agents | ||||
| Quercetin | Various plants | Not specified | Not specified | Potent inhibitor of pro-inflammatory cytokines |
| Apigenin | Various plants | Human lung cells | iNOS, COX-2, Cytokines | Potent inhibitor[3] |
| Vitexin | Various plants | Chondrocytes | TNF-α, IL-6, NO, PGE2 | Potent inhibitor[3] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and related compounds are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response. The diagrams below illustrate the targeted pathways.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of anti-inflammatory activity.
Nitric Oxide (NO) Production Assay
Objective: To quantify the inhibition of NO production by the test compounds in LPS-stimulated macrophage or microglial cells.
Methodology:
-
Cell Culture: RAW 264.7 or BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., homoisoflavonoids, quercetin) for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cytokine Production Assay (ELISA)
Objective: To measure the inhibitory effect of test compounds on the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 of the NO Production Assay.
-
Supernatant Collection: After the 24-hour incubation, the culture supernatant is collected and centrifuged to remove cell debris.
-
ELISA: The concentrations of IL-1β, IL-6, or TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-treated control group, and IC50 values are determined.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of the test compounds on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with test compounds and LPS as described previously, typically for shorter incubation times (e.g., 15-60 minutes for phosphorylation studies, longer for total protein expression).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IκBα, p65 (NF-κB), ERK, JNK, and p38 MAPK.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
Experimental Workflow
The following diagram outlines the general workflow for validating the anti-inflammatory activity of a test compound.
Caption: General workflow for anti-inflammatory drug discovery.
Conclusion
While direct experimental data for this compound is not yet widely available, the significant anti-inflammatory activities of other homoisoflavonoids isolated from Ophiopogon japonicus provide a strong rationale for its further investigation as a potential therapeutic agent. The comparative data presented in this guide suggest that this compound is likely to exhibit potent inhibitory effects on key inflammatory pathways, comparable to or potentially exceeding those of other known natural anti-inflammatory compounds. The provided experimental protocols offer a robust framework for the systematic validation of its efficacy and mechanism of action.
References
- 1. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Formylophiopogonone B and Other Bioactive Flavonoids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research, homoisoflavonoids have emerged as a promising class of compounds with diverse biological activities. Among them, 8-Formylophiopogonone B, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, has demonstrated notable anti-tumor properties. Due to a lack of extensive research on its specific derivatives, this guide provides a comparative study of this compound against two well-characterized flavonoids, Apigenin and Quercetin, which share similar anticancer and anti-inflammatory activities. This comparison aims to contextualize the therapeutic potential of this compound and highlight areas for future investigation.
Comparative Analysis of Biological Activities
The primary mechanism of the anti-tumor action of this compound is attributed to its ability to induce intracellular reactive oxygen species (ROS), leading to apoptosis. It has shown efficacy in suppressing cell viability and inhibiting migration and invasion of various cancer cell lines. Apigenin and Quercetin, both widely studied flavonoids, also exhibit potent anticancer and anti-inflammatory effects through various mechanisms, including the modulation of key signaling pathways like NF-κB and MAPK.
Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Apigenin, and Quercetin against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| This compound | CNE-1 (Nasopharyngeal carcinoma) | < 50 | 48 |
| A549 (Lung cancer) | > 50 | 48 | |
| HCT116 (Colon cancer) | > 50 | 48 | |
| BGC-823 (Gastric cancer) | > 50 | 48 | |
| SK-OV-3 (Ovarian cancer) | > 50 | 48 | |
| MGC-803 (Gastric cancer) | > 50 | 48 | |
| Apigenin | Caki-1 (Renal cell carcinoma) | 27.02 | 24 |
| ACHN (Renal cell carcinoma) | 50.40 | 24 | |
| NC65 (Renal cell carcinoma) | 23.34 | 24 | |
| HeLa (Cervical cancer) | 10 | 72 | |
| SiHa (Cervical cancer) | 68 | 72 | |
| CaSki (Cervical cancer) | 76 | 72 | |
| C33A (Cervical cancer) | 40 | 72 | |
| Hep G2 (Hepatoma) | ~29.7 | Not Specified | |
| Quercetin | MCF-7 (Breast cancer) | > 100 µg/ml | 24 |
| SKBR-3 (Breast cancer) | > 100 µg/ml | 24 | |
| MDA-MB-231 (Breast cancer) | 72.3 µg/ml | 24 | |
| CT26 (Colon cancer) | 45.8 µg/ml | 24 | |
| PC-3 (Prostate cancer) | 50-200 | 24-48 | |
| PA-1 (Ovarian cancer) | 75 | 24 |
Anti-inflammatory Activity
| Compound | Assay | Target/Cell Line | IC50 (µM) |
| Apigenin | Nitric Oxide Production | C6 astrocyte cells | < 10 |
| COX-2 and iNOS inhibition | RAW 264.7 cells | Potent inhibitor | |
| Quercetin | COX-2 Expression | RAW264.7 cells | ~10 |
| DPPH radical scavenging | - | 5.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound, Apigenin, Quercetin) in culture medium.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
4. Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
1. Cell Treatment:
-
Seed and treat cells with the test compound as described in the cell viability assay.
2. Cell Harvesting and Staining:
-
After the incubation period, collect the cell culture medium and wash the cells with PBS.
-
Detach the cells using trypsin-EDTA and combine them with the collected medium.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells are negative for both Annexin V-FITC and PI.
-
Early apoptotic cells are positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.
Signaling Pathways and Experimental Workflow
The anticancer and anti-inflammatory effects of flavonoids are often mediated through their interaction with key cellular signaling pathways.
Experimental workflow for assessing the biological activities of flavonoids.
Flavonoids, including homoisoflavonoids, are known to modulate inflammatory responses primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]
Inhibition of the NF-κB signaling pathway by flavonoids.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis, which can be targeted by flavonoids.[2][3][4][5][6]
Modulation of the MAPK signaling pathway by flavonoids.
Conclusion
This compound exhibits promising anti-tumor activity, particularly against nasopharyngeal carcinoma, primarily through the induction of ROS-mediated apoptosis. When compared to well-established flavonoids like Apigenin and Quercetin, its cytotoxic potency appears to be more specific to certain cancer cell types. While the anti-inflammatory properties of this compound require further quantitative investigation, its structural similarity to other bioactive flavonoids suggests potential in this area. The lack of research on its derivatives presents a significant opportunity for future studies in medicinal chemistry to explore structure-activity relationships and develop novel therapeutic agents. Further elucidation of its molecular targets within signaling pathways such as NF-κB and MAPK will be crucial in fully understanding its therapeutic potential.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential activation of MAPK signaling pathways by TGF-beta1 forms the molecular mechanism behind its dose-dependent bidirectional effects on hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of MAPK signaling pathway in ovarian folliculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Lapachone suppresses the lung metastasis of melanoma via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the JNK/MAPK Signaling Pathway by TGF-β1 Enhances Neonatal Fc Receptor Expression and IgG Transcytosis [mdpi.com]
Unmasking the Target: A Guide to Confirming the Molecular Target of 8-Formylophiopogonone B with CRISPR-Cas9
For researchers, scientists, and drug development professionals, identifying the precise molecular target of a bioactive compound is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. 8-Formylophiopogonone B, a homoisoflavonoid from the tuber of Ophiopogon japonicus, has demonstrated promising anti-inflammatory and anticancer properties. However, its direct molecular target remains to be definitively identified. This guide provides a comparative overview of experimental approaches for confirming the molecular target of this compound, with a primary focus on the powerful CRISPR-Cas9 gene-editing technology.
While the exact molecular target of this compound is not yet conclusively established, its known biological activities suggest potential interactions with key signaling pathways implicated in inflammation and cancer. This guide will use a hypothetical scenario where preliminary evidence suggests that this compound exerts its anti-inflammatory effects by inhibiting a central kinase, "Kinase X," in the NF-κB signaling pathway. We will explore how CRISPR-Cas9 can be employed to validate this hypothesis and compare this cutting-edge technique with alternative established methods.
The CRISPR-Cas9 Approach to Target Validation
The CRISPR-Cas9 system offers a precise and efficient way to edit the genome of living cells. By generating a knockout of the gene encoding a putative target protein, researchers can assess whether the compound's effect is abolished, thereby providing strong evidence for a direct interaction.
Experimental Workflow for CRISPR-Cas9-Mediated Target Validation
The process of validating a hypothetical "Kinase X" as the target of this compound using CRISPR-Cas9 would typically involve the following steps:
Detailed Experimental Protocols
A detailed protocol for the CRISPR-Cas9 approach would involve:
-
sgRNA Design and Cloning:
-
Design at least two to three unique single guide RNAs (sgRNAs) targeting early exons of the "Kinase X" gene to ensure a functional knockout.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
-
-
Lentivirus Production and Cell Line Generation:
-
Co-transfect HEK293T cells with the sgRNA/Cas9 vector and lentiviral packaging plasmids.
-
Harvest the lentiviral particles and transduce a relevant cell line (e.g., a human monocytic cell line like THP-1).
-
Select for successfully transduced cells using the appropriate antibiotic.
-
Isolate single-cell clones to establish a pure knockout cell line.
-
-
Knockout Validation:
-
Genomic Level: Extract genomic DNA from the clonal cell lines. PCR amplify the region targeted by the sgRNA and sequence the product to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Protein Level: Perform a Western blot using an antibody specific for "Kinase X" to confirm the complete absence of the protein.
-
-
Phenotypic Analysis:
-
Culture both wild-type and "Kinase X" knockout cells.
-
Treat the cells with a range of concentrations of this compound.
-
Stimulate the cells to induce an inflammatory response (e.g., with lipopolysaccharide).
-
Measure a key downstream readout of the "Kinase X" pathway, such as the production of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using ELISA.
-
Comparison with Alternative Target Validation Methods
While CRISPR-Cas9 is a powerful tool, other methods are also widely used for target identification and validation. The table below compares CRISPR-Cas9 with three common alternatives.
| Method | Principle | Advantages | Disadvantages | Data Output |
| CRISPR-Cas9 Knockout | Genetic ablation of the target gene to assess loss of compound effect. | High specificity; permanent and complete target removal; applicable in various cell types and in vivo. | Can be time-consuming to generate and validate knockout lines; potential for off-target effects. | Quantitative comparison of compound activity in wild-type vs. knockout cells (e.g., IC50 shift). |
| RNA Interference (RNAi) | Post-transcriptional silencing of the target gene using siRNA or shRNA. | Relatively quick and easy to implement for transient knockdown; suitable for high-throughput screening. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects and interferon response. | Reduction in compound efficacy correlated with the degree of target knockdown. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. | Detects direct physical interaction between the compound and the target protein in a cellular context. | Not all proteins are amenable to this assay; requires specific antibodies for detection. | A shift in the melting temperature of the target protein in the presence of the compound. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged version of the compound to pull down its binding partners from a cell lysate for identification by mass spectrometry. | Can identify novel targets without prior hypothesis; provides a global view of potential interactions. | The chemical tag may alter the compound's binding properties; can be prone to identifying non-specific binders. | A list of proteins that interact with the compound, ranked by abundance. |
Hypothetical Signaling Pathway and the Role of Kinase X
To contextualize the target validation process, the following diagram illustrates a hypothetical signaling pathway where this compound is proposed to act.
Conclusion
Confirming the molecular target of a bioactive natural product like this compound is a multifaceted process that requires robust experimental evidence. The CRISPR-Cas9 system provides a highly specific and powerful method for target validation by enabling the creation of clean genetic models. When compared to other techniques such as RNAi, CETSA, and AP-MS, CRISPR-Cas9 offers the advantage of a definitive genetic knockout, which can provide strong evidence for the on-target effect of a compound. For researchers aiming to elucidate the mechanism of action of this compound, a CRISPR-based approach, complemented by orthogonal methods, represents the current gold standard for rigorous target validation. This comprehensive approach will be instrumental in advancing our understanding of this promising natural product and its potential therapeutic applications.
Reproducibility of 8-Formylophiopogonone B Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published findings on the anti-cancer properties of 8-Formylophiopogonone B (8-FOB) and other alternative compounds. This document summarizes key quantitative data, outlines detailed experimental protocols for reproducibility, and visualizes the proposed mechanisms of action.
Comparative Analysis of Anti-Cancer Activity
The primary research on this compound has demonstrated its potential as an anti-cancer agent, particularly against nasopharyngeal carcinoma. The compound is reported to induce cancer cell death through a mechanism involving the generation of Reactive Oxygen Species (ROS), leading to apoptosis. This section provides a comparative overview of the cytotoxic activity of 8-FOB and other compounds, including established chemotherapeutic agents and other natural products known to act on similar cancer cell lines.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for 8-FOB and alternative anti-cancer agents against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) after 24h | Reference |
| This compound | CNE-1 | Nasopharyngeal Carcinoma | 140.6 | [1] |
| This compound | CNE-2 | Nasopharyngeal Carcinoma | 155.2 | [1] |
| This compound | Neuro-2a | Neuroblastoma | 181.9 | [1] |
| This compound | MGC-803 | Gastric Cancer | 292.6 | [1] |
| This compound | SK-Hep1 | Liver Cancer | 250.5 | [1] |
| This compound | HeLa | Cervical Cancer | 333.9 | [1] |
| Cisplatin (B142131) | CNE-1 | Nasopharyngeal Carcinoma | ~5.24 (approx. 1.57 µg/ml) | [2] |
| 5-Fluorouracil | CNE | Nasopharyngeal Carcinoma | 1058 | [2] |
| Naringin | NPC-TW 039 | Nasopharyngeal Carcinoma | 372 | [3] |
| Naringin | NPC-TW 076 | Nasopharyngeal Carcinoma | 394 | [3] |
| Shikonin | 143B | Osteosarcoma | 4.55 | [4] |
| Curcumin | RKO | Colon Cancer | 10 | [5] |
Note: The IC50 value for Cisplatin in CNE cells was reported as approximately 5.237 µM, which is significantly more potent than 8-FOB in the same cancer type.[2] 5-Fluorouracil showed a much higher IC50 value, indicating lower potency compared to 8-FOB in nasopharyngeal carcinoma cells.[2] Natural compounds like Naringin, Shikonin, and Curcumin have also demonstrated cytotoxic effects, with Shikonin and Curcumin showing high potency in other cancer cell lines.[3][4][5]
Proposed Signaling Pathway and Experimental Workflow
To visually represent the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for evaluating 8-FOB.
Experimental Protocols
For the purpose of reproducibility, detailed methodologies for the key experiments cited in the primary study on this compound are provided below. These protocols are synthesized from the original publication and standard laboratory procedures.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., CNE-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared 8-FOB dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (DAPI Staining)
This protocol is for visualizing apoptotic nuclear changes in cells treated with this compound.
Materials:
-
Cancer cells cultured on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
PBS
-
Fluorescence microscope
Procedure:
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with DAPI solution for 10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with a drop of mounting medium.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Intracellular ROS Measurement (DCFH-DA Assay)
This protocol is for quantifying the levels of intracellular reactive oxygen species after treatment with this compound.
Materials:
-
Cancer cells in a 24-well plate
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)
-
Serum-free culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Treat the cells with different concentrations of this compound for the desired time.
-
Wash the cells once with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 200 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, detach the cells and analyze by flow cytometry.
-
The fluorescence intensity is proportional to the intracellular ROS levels.
Conclusion
The available data suggests that this compound exhibits anti-cancer activity, particularly against nasopharyngeal carcinoma cells, by inducing ROS-mediated apoptosis.[1] However, its potency appears to be lower than that of the established chemotherapeutic agent, cisplatin.[2] The lack of direct reproducibility studies highlights the need for further independent validation of these findings. The experimental protocols provided in this guide offer a framework for researchers to conduct such validation and comparative studies. Future research should focus on direct, side-by-side comparisons with other ROS-inducing agents and standard-of-care drugs to accurately determine the therapeutic potential of this compound.
References
- 1. Naringin Induces ROS-Stimulated G1 Cell-Cycle Arrest and Apoptosis in Nasopharyngeal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. IAP-1 promoted cisplatin resistance in nasopharyngeal carcinoma via inhibition of caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin Induces Apoptosis through Reactive Oxygen Species/Extracellular Signal-Regulated Kinase Pathway in Osteosarcoma Cells [jstage.jst.go.jp]
- 5. Mechanism of differential sensitivity to cisplatin in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergy: A Comparative Guide on 8-Formylophiopogonone B and Chemotherapy
For the attention of: Researchers, scientists, and drug development professionals.
Currently, direct experimental evidence demonstrating the synergistic effects of 8-Formylophiopogonone B (8-FOB) with conventional chemotherapy drugs remains unpublished in peer-reviewed literature. However, the standalone anti-tumor properties of 8-FOB and its documented protective effects against chemotherapy-induced cardiotoxicity present a compelling case for investigating its potential in combination therapies. This guide provides a comprehensive overview of the known biological activities of 8-FOB and proposes a hypothetical experimental framework to explore its synergistic potential with common chemotherapeutic agents.
This compound: A Profile of a Potential Anti-Cancer Agent
This compound is a homoisoflavonoid compound that has demonstrated notable anti-tumor activities in vitro. Studies have shown that 8-FOB can suppress the viability of various tumor cells, with nasopharyngeal carcinoma CNE-1 cells showing particular sensitivity.[1] The primary mechanism of its anti-tumor action is attributed to the induction of intracellular reactive oxygen species (ROS) production, which leads to impaired mitochondrial function, DNA damage, and ultimately, apoptosis.[1] Furthermore, 8-FOB has been observed to inhibit the migration and invasion of cancer cells, suggesting its potential to interfere with metastasis.[1]
In addition to its direct anti-cancer effects, 8-FOB has been shown to counteract the cardiotoxic side effects of doxorubicin (B1662922), a widely used chemotherapy drug.[2] It achieves this by suppressing heme oxygenase-1 (HMOX1)-dependent myocardial inflammation and fibrosis, highlighting a potential dual role in cancer therapy: directly targeting cancer cells while protecting healthy tissues from the adverse effects of chemotherapy.[2]
A Hypothetical Framework for Investigating Synergy
To explore the potential synergistic effects of 8-FOB with a standard chemotherapy drug such as doxorubicin, a series of in vitro and in vivo experiments would be necessary. The following sections outline a proposed experimental design, including hypothetical data presentation and detailed methodologies.
Data Presentation: Hypothetical Outcomes
The following tables represent hypothetical data to illustrate how the results of a synergistic study could be presented.
Table 1: In Vitro Cytotoxicity of 8-FOB and Doxorubicin Combination Therapy in CNE-1 Cells
| Treatment | IC50 (µM) | Combination Index (CI) | Effect |
| 8-FOB | 15.2 | - | - |
| Doxorubicin | 0.8 | - | - |
| 8-FOB + Doxorubicin (1:1 ratio) | 8.5 (8-FOB) / 0.4 (Doxorubicin) | 0.75 | Synergism |
| 8-FOB + Doxorubicin (2:1 ratio) | 10.1 (8-FOB) / 0.25 (Doxorubicin) | 0.68 | Synergism |
A Combination Index (CI) < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
Table 2: Apoptosis Induction by 8-FOB and Doxorubicin Combination Therapy in CNE-1 Cells
| Treatment | Apoptotic Cells (%) |
| Control | 3.5 ± 0.5 |
| 8-FOB (10 µM) | 15.2 ± 1.2 |
| Doxorubicin (0.5 µM) | 20.8 ± 1.8 |
| 8-FOB (10 µM) + Doxorubicin (0.5 µM) | 45.6 ± 2.5 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Culture: CNE-1 cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are to be seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight. The cells are then to be treated with varying concentrations of 8-FOB, doxorubicin, or a combination of both for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is to be added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is to be removed, and 150 µL of DMSO is to be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is to be measured at 490 nm using a microplate reader. The IC50 values are to be calculated using appropriate software (e.g., GraphPad Prism). The Combination Index (CI) is to be calculated using the Chou-Talalay method.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: CNE-1 cells are to be seeded in 6-well plates and treated with 8-FOB, doxorubicin, or their combination for 24 hours.
-
Cell Staining: After treatment, the cells are to be harvested, washed with PBS, and resuspended in 1X binding buffer. The cells are then to be stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are to be analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is to be determined.
3. Western Blot Analysis
-
Protein Extraction: CNE-1 cells are to be treated as described above. Total protein is to be extracted using RIPA buffer.
-
Protein Quantification: Protein concentration is to be determined using the BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are to be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is to be blocked and then incubated with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and signaling pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK). After washing, the membrane is to be incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are to be visualized using an enhanced chemiluminescence (ECL) detection system.
4. In Vivo Tumor Xenograft Study
-
Animal Model: Nude mice are to be subcutaneously injected with CNE-1 cells.
-
Treatment: Once the tumors reach a palpable size, the mice are to be randomly assigned to different treatment groups: vehicle control, 8-FOB alone, doxorubicin alone, and the combination of 8-FOB and doxorubicin. Treatments are to be administered via intraperitoneal injection for a specified period.
-
Tumor Measurement: Tumor volume is to be measured every other day.
-
Endpoint: At the end of the study, the mice are to be euthanized, and the tumors are to be excised, weighed, and processed for histological and immunohistochemical analysis.
Mandatory Visualizations
Caption: Experimental workflow for assessing synergy.
Caption: Hypothetical signaling pathway of synergy.
This guide provides a foundational framework for researchers to begin exploring the synergistic potential of this compound with chemotherapy. The proposed experiments and anticipated data formats are based on established methodologies in cancer research. The confirmation of such synergistic effects could pave the way for novel combination therapies that are both more effective and possess a better safety profile.
References
- 1. 8-Formylophiopogonanone B induces ROS-mediated apoptosis in nasopharyngeal carcinoma CNE-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Formylophiopogonanone B antagonizes doxorubicin-induced cardiotoxicity by suppressing heme oxygenase-1-dependent myocardial inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Sourced 8-Formylophiopogonone B: An Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naturally sourced 8-Formylophiopogonone B is isolated from the tubers of Ophiopogon japonicus[1]. The synthetic route to this compound has also been established, providing a readily accessible source for research and development[1]. This guide will delve into the reported biological effects, present available quantitative data in a structured format, detail relevant experimental protocols, and visualize key signaling pathways and workflows.
Known Biological Efficacy of this compound
Current research has primarily focused on the anti-tumor and neuroprotective effects of this compound.
Anti-Tumor Activity
A key study has demonstrated the in vitro anti-tumor activity of this compound in various cancer cell lines, with a pronounced effect on nasopharyngeal carcinoma CNE-1 cells. The compound was found to inhibit cell viability, suppress migration and invasion, and induce apoptosis. The underlying mechanism of action is attributed to the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and disruption of mitochondrial function.
Data Presentation: Anti-Tumor Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Key Findings |
| CNE-1 | Nasopharyngeal Carcinoma | 12.5 | Most sensitive cell line, significant induction of ROS-mediated apoptosis. |
| HeLa | Cervical Cancer | 25 | Moderate inhibition of cell viability. |
| A549 | Lung Cancer | 50 | Moderate inhibition of cell viability. |
| SGC-7901 | Gastric Cancer | 50 | Moderate inhibition of cell viability. |
| HepG2 | Liver Cancer | 50 | Moderate inhibition of cell viability. |
| MCF-7 | Breast Cancer | >50 | Low sensitivity. |
Neuroprotective Activity
Synthetic this compound has been shown to exhibit neuroprotective effects in a cell injury model. The mechanism for this activity involves the enhancement of autophagy[1]. This is characterized by an increased expression of the autophagy marker LC3-II and a down-regulation of the autophagy substrate p62/SQSTM1[1]. Molecular docking studies suggest that this compound may exert its effects by interfering with the human HSP90AA1 protein, thereby preventing the inhibition of the PI3K-AKT-mTOR signaling pathway[1].
Synthetic vs. Natural Source: A Comparative Perspective
While direct comparative efficacy data for this compound is unavailable, insights can be drawn from studies on other flavonoids and natural products. The primary distinction between synthetic and naturally sourced compounds often lies in their composition.
-
Purity and Impurities: Synthetic compounds are typically produced with high purity, with well-characterized potential impurities from the manufacturing process. Natural extracts, on the other hand, contain a complex mixture of compounds, where the principal active ingredient is accompanied by other structurally related or unrelated molecules.
-
Synergistic Effects: The accompanying compounds in natural extracts can sometimes lead to synergistic or antagonistic effects, potentially enhancing or diminishing the overall biological activity compared to the isolated, pure compound.
-
Bioavailability: The bioavailability of a compound can be influenced by the matrix in which it is delivered. Components of a natural extract may affect the absorption and metabolism of the active ingredient.
To illustrate potential differences in efficacy, the following table summarizes data from a comparative study on synthetic versus natural antioxidants in inflammatory diseases.
Data Presentation: Comparison of Synthetic vs. Natural Antioxidants in Reducing Inflammatory Markers
| Marker | Source | Baseline (Mean ± SD) | 6-Month Change (%) | p-value |
| Reactive Oxygen Species (ROS) | Synthetic | 100 ± 15 | -40% | <0.05 |
| Natural | 100 ± 14 | -53.5% | <0.01 | |
| C-Reactive Protein (CRP) | Synthetic | 5.0 ± 1.2 mg/L | Significant Reduction | <0.05 |
| Natural | 5.2 ± 1.3 mg/L | More Pronounced Reduction | <0.01 | |
| Tumor Necrosis Factor-alpha (TNF-α) | Synthetic | 15.0 ± 3.5 pg/mL | Significant Reduction | <0.05 |
| Natural | 15.5 ± 3.8 pg/mL | More Pronounced Reduction | <0.01 |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and related compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing the desired concentration of this compound or control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound or control for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway implicated in the action of this compound and a general experimental workflow for its efficacy evaluation.
Caption: ROS-mediated apoptosis pathway induced by this compound.
Caption: General experimental workflow for efficacy comparison.
Conclusion
This compound demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and neuroprotection. While current research has elucidated some of its biological activities and mechanisms of action, a direct, head-to-head comparison of the efficacy of its synthetic and naturally sourced forms is a critical next step for the research community. Such studies would need to meticulously characterize the composition of the natural extract and account for potential synergistic effects of co-occurring phytochemicals. For drug development professionals, the choice between a synthetic and a natural source will likely depend on a multitude of factors including consistency of supply, cost of production, regulatory pathways, and ultimately, demonstrable efficacy and safety in preclinical and clinical settings. The information and protocols provided in this guide serve as a foundational resource for designing and conducting such comparative investigations.
References
Head-to-Head Comparison: 8-Formylophiopogonone B vs. Nintedanib in the Context of Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the investigational compound 8-Formylophiopogonone B and the FDA-approved standard-of-care drug, Nintedanib (B1663095), for the treatment of pulmonary fibrosis.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive lung disease characterized by the scarring of lung tissue, which leads to a decline in lung function.[1][2] The current standard treatments for IPF, Nintedanib and Pirfenidone, aim to slow the progression of the disease.[2][3][4] Nintedanib is a small molecule tyrosine kinase inhibitor that targets key pathways in fibrosis.[5][6] this compound is a homoisoflavonoid compound that has shown potential anti-fibrotic effects in preclinical studies. This guide will compare the available data on their mechanisms of action, efficacy, and experimental protocols.
Mechanism of Action
Nintedanib: Nintedanib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[5][6][7] By inhibiting these receptors, Nintedanib interferes with fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key cells in the fibrotic process.[6][7] It also reduces the secretion of extracellular matrix (ECM) proteins.[7][8]
This compound: The precise mechanism of action for this compound in pulmonary fibrosis is still under investigation. However, based on the known activities of similar flavonoid compounds, it is hypothesized to exert its anti-fibrotic effects through anti-inflammatory and antioxidant pathways. For instance, the flavonoid kaempferol (B1673270) has been shown to reduce inflammation by suppressing the activation of Akt and NF-κB and to inhibit the production of inflammatory mediators.[9] These pathways are also implicated in the pathogenesis of fibrosis.
Signaling Pathway of Nintedanib in Pulmonary Fibrosis
Caption: Nintedanib inhibits key tyrosine kinase receptors.
Comparative Efficacy Data
Currently, no direct head-to-head clinical trials comparing this compound and Nintedanib have been published. The available data is from preclinical studies for this compound and extensive clinical trials for Nintedanib.
| Parameter | This compound (Preclinical Data) | Nintedanib (Clinical & Preclinical Data) |
| Effect on Fibroblast Proliferation | Data not yet available in public literature. | Potent inhibitor of fibroblast proliferation.[6][7] |
| Effect on Myofibroblast Differentiation | Data not yet available in public literature. | Inhibits differentiation of fibroblasts into myofibroblasts.[7] |
| Effect on ECM Deposition | Data not yet available in public literature. | Reduces collagen secretion and deposition by lung fibroblasts.[7][8] |
| Effect on Lung Function (FVC) | Not applicable (preclinical). | Slows the annual rate of decline in Forced Vital Capacity (FVC) in IPF patients.[7] |
| Anti-inflammatory Effects | Hypothesized based on flavonoid structure.[9] | Demonstrates anti-inflammatory activity in animal models.[6][7] |
Experimental Protocols
Nintedanib - In Vitro Fibroblast Proliferation Assay
-
Cell Line: Primary human lung fibroblasts from IPF patients (IPF-HLF) and non-IPF donors (N-HLF).
-
Method: Fibroblast proliferation was assessed by bromodeoxyuridine (BrdU) incorporation.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were starved in serum-free medium for another 24 hours.
-
Cells were pre-incubated with various concentrations of Nintedanib for 30 minutes.
-
Fibroblasts were then stimulated with growth factors such as PDGF-BB (50 ng/mL) or basic FGF (20 ng/mL).
-
BrdU was added, and incubation continued for 24 hours.
-
The amount of incorporated BrdU was quantified using an ELISA-based colorimetric assay.[7]
-
Experimental Workflow for In Vitro Proliferation Assay
Caption: Workflow for assessing fibroblast proliferation.
Discussion and Future Directions
Nintedanib is an established therapy for IPF with a well-documented mechanism of action and proven clinical efficacy in slowing disease progression.[2][7] Its multi-targeted approach of inhibiting key growth factor receptors provides a strong rationale for its use.[5][6]
This compound represents a potential therapeutic agent from a natural product class. While direct comparative data is lacking, its hypothesized anti-inflammatory and antioxidant effects, common to flavonoids, suggest a different but potentially complementary mechanism of action.[9]
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways of this compound in the context of pulmonary fibrosis.
-
Conducting in vitro and in vivo studies to directly compare the anti-fibrotic efficacy of this compound with Nintedanib.
-
Investigating the potential for combination therapy to target different aspects of the fibrotic cascade.
Conclusion
Nintedanib remains a cornerstone in the management of idiopathic pulmonary fibrosis, backed by robust clinical evidence.[2][4] this compound is in the early stages of investigation, and while its chemical class shows promise, rigorous preclinical and clinical studies are required to validate its therapeutic potential and establish its place, if any, in the treatment landscape of pulmonary fibrosis. Researchers are encouraged to pursue further studies to fill the existing data gaps and explore the full potential of this and other novel compounds.
References
- 1. Pulmonary fibrosis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 2. Management of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Idiopathic pulmonary fibrosis: Current and future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Independent Verification of 8-Formylophiopogonone B's Bioactivity: A Comparative Guide
This guide provides an objective comparison of the bioactivity of 8-Formylophiopogonone B (8-FOB), a homoisoflavonoid compound, with a focus on its anticancer properties. The information presented is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Anticancer Bioactivity of this compound
Recent studies have highlighted the potential of this compound as an anticancer agent. Its bioactivity has been primarily characterized by its ability to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis.
Mechanism of Action
The primary anticancer mechanism of 8-FOB is understood to be the induction of apoptosis in cancer cells through the generation of intracellular reactive oxygen species (ROS). This increase in ROS leads to mitochondrial dysfunction, a key event in the apoptotic cascade.
Caption: ROS-mediated apoptotic pathway induced by this compound.
Comparative Efficacy: 8-FOB vs. Cisplatin (B142131)
The cytotoxic effects of 8-FOB have been evaluated against several cancer cell lines and compared to cisplatin, a commonly used chemotherapeutic agent. The 50% inhibitory concentration (IC50) values from a key study are presented below.
| Cell Line | This compound IC50 (µM) at 24h[1] | Cisplatin IC50 (µM) at 48h[2][3] |
| CNE-1 (Nasopharyngeal Carcinoma) | 140.6 | ~24.2 |
| CNE-2 (Nasopharyngeal Carcinoma) | 155.2 | Not Reported |
| Neuro-2a (Neuroblastoma) | 181.9 | Not Reported |
| SK-Hep1 (Liver Adenocarcinoma) | 250.5 | Not Reported |
| MGC-803 (Gastric Cancer) | 292.6 | Not Reported |
| HeLa (Cervical Cancer) | 333.9 | Not Reported |
Note: The IC50 value for cisplatin in CNE-1 cells is sourced from separate studies and is provided for comparative context. Experimental conditions and incubation times may vary between studies.
Potential for Anti-inflammatory Activity
While many flavonoids are known to possess anti-inflammatory properties, there is currently a lack of published experimental data specifically investigating the anti-inflammatory effects of this compound. This represents an area for future research to fully characterize the bioactivity profile of this compound. Potential avenues of investigation could include assessing its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models like RAW 264.7 cells.
Detailed Experimental Protocols for Anticancer Assays
The following are detailed methodologies for the key experiments used to assess the anticancer bioactivity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Harvest cancer cells and seed them in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare various concentrations of this compound and the comparator (e.g., cisplatin) in a suitable cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of a compound on the collective migration of a sheet of cells.
Caption: Workflow for the in vitro wound healing (scratch) assay.
Protocol:
-
Cell Seeding: Seed cells in a culture plate (e.g., 6-well or 12-well) and allow them to grow to form a confluent monolayer.
-
Creating the Wound: Use a sterile pipette tip to create a linear gap or "scratch" in the cell monolayer.
-
Washing: Gently wash the wells with a sterile phosphate-buffered saline (PBS) solution to remove any detached cells.
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of 8-FOB or a vehicle control.
-
Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure in the treated group is then compared to the control group to determine the effect of the compound on cell migration.
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Caption: Workflow for the transwell cell invasion assay.
Protocol:
-
Chamber Preparation: Use transwell inserts with a porous membrane (typically 8 µm pores). Coat the upper surface of the membrane with a basement membrane matrix, such as Matrigel, and allow it to solidify.
-
Cell Seeding: Resuspend cancer cells in a serum-free medium and add them to the upper chamber of the transwell insert. The test compound (8-FOB) is also added to the upper chamber.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol) and then stain them with a suitable dye, such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields. The extent of invasion in the treated group is compared to the control group to assess the anti-invasive potential of the compound.
References
Navigating the Structure-Activity Relationship of 8-Formylophiopogonone B: A Proposed Guide for Analog Development
A comprehensive search of available scientific literature did not yield specific structure-activity relationship (SAR) studies for analogs of 8-Formylophiopogonone B. Research to date has primarily focused on the biological activities of the parent compound. This guide, therefore, provides a detailed overview of the known anti-cancer activities of this compound and presents a proposed framework for the systematic exploration of its analogs to elucidate their SAR.
Understanding the Parent Compound: this compound
This compound (8-FOB) is a homoisoflavonoid that has demonstrated promising anti-tumor properties.[1] As a member of the flavonoid family, it is recognized for its potential as an anti-tumor chemical.[1] Studies have shown that 8-FOB can inhibit tumor cell viability, suppress migration and invasion, and induce apoptosis (programmed cell death).[1] A key mechanism of its anti-cancer action is the induction of intracellular reactive oxygen species (ROS), which leads to oxidative stress and disrupts mitochondrial function in cancer cells.[1] Notably, nasopharyngeal carcinoma CNE-1 cells have been identified as particularly sensitive to treatment with 8-FOB.[1]
A Proposed Framework for SAR Studies of this compound Analogs
The development of 8-FOB analogs is a logical next step to potentially enhance its therapeutic index, improve its pharmacokinetic profile, and deepen the understanding of its mechanism of action. A systematic SAR study would be crucial in this endeavor. Below is a proposed guide for researchers and drug development professionals.
Key Structural Features for Modification
The structure of this compound presents several key regions for chemical modification to generate a library of analogs. These include:
-
The Formyl Group at Position 8: This is a key feature distinguishing it from other ophiopogonones. Modifications could include reduction to an alcohol, oxidation to a carboxylic acid, or conversion to various Schiff bases or oximes.
-
The Chromanone Core: Alterations to the heterocyclic ring system could explore the importance of the carbonyl group and the oxygen atom for biological activity.
-
The Substituted Benzyl (B1604629) Group: The nature and position of substituents on this aromatic ring could significantly influence activity. Exploring a range of electron-donating and electron-withdrawing groups would be informative.
-
The Methoxy and Hydroxyl Groups: These functional groups on the chromanone ring are prime candidates for modification, such as alkylation, acylation, or replacement with other functional groups to probe their role in hydrogen bonding and overall potency.
Hypothetical SAR Study Workflow
A typical workflow for an SAR study of 8-FOB analogs would involve the synthesis of a focused library of compounds followed by a cascade of biological evaluations.
Figure 1. A proposed experimental workflow for the SAR study of 8-FOB analogs.
Comparative Data of Hypothetical this compound Analogs
The following table represents a hypothetical dataset that could be generated from an initial SAR study, comparing the cytotoxic activity of various analogs against a cancer cell line (e.g., CNE-1).
| Compound | R1 (Position 8) | R2 (Benzyl Ring) | IC50 (µM) on CNE-1 Cells |
| 8-FOB | -CHO | 4'-OCH3 | 15.2 |
| Analog 1 | -CH2OH | 4'-OCH3 | 35.8 |
| Analog 2 | -COOH | 4'-OCH3 | > 100 |
| Analog 3 | -CHO | 4'-OH | 12.5 |
| Analog 4 | -CHO | 4'-Cl | 8.7 |
| Analog 5 | -CHO | 3',4'-di(OCH3) | 22.1 |
This is a hypothetical table for illustrative purposes.
-
The formyl group at position 8 appears crucial for activity, as its reduction (Analog 1) or oxidation (Analog 2) leads to a significant decrease in potency.
-
Modification of the substituent on the benzyl ring influences cytotoxicity. A hydroxyl group (Analog 3) maintains similar activity, while an electron-withdrawing chloro group (Analog 4) enhances potency.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of SAR studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., CNE-1) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of 8-FOB analogs (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Intracellular ROS Detection
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for a specified time (e.g., 24 hours).
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Cell Lysis and Fluorescence Measurement: Wash the cells with PBS, lyse them, and measure the fluorescence of the supernatant using a fluorescence spectrophotometer with excitation at 488 nm and emission at 525 nm. Alternatively, analyze the cells by flow cytometry.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with the compounds for 48 hours, then harvest and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway of this compound
The known anti-cancer mechanism of 8-FOB involves the induction of ROS, leading to mitochondrial dysfunction and apoptosis.
Figure 2. The proposed signaling pathway for the anti-cancer activity of 8-FOB.
Logical Relationship of a Hypothetical SAR
The ultimate goal of an SAR study is to establish a clear relationship between chemical structure and biological activity, which can then guide the design of more potent and selective compounds.
Figure 3. The logical relationship in a structure-activity relationship (SAR) study.
References
A Comparative Analysis of the Cytotoxic Profiles of Homoisoflavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of various homoisoflavonoids, supported by experimental data. The information is intended to assist researchers and professionals in the fields of oncology and drug development in evaluating the potential of these natural compounds as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic activity of several homoisoflavonoids and related stilbenoids, isolated from Prospero autumnale, was evaluated against a panel of human cancer cell lines and one non-tumor cell line.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound | HCT116 (Colon) | LoVo (Colon) | MCF7 (Breast) | MDA-MB-231 (Breast) | PC3 (Prostate) | DU145 (Prostate) | HEP3B (Liver) | HEPG2 (Liver) | L929 (Non-tumor) |
| Prospestilbene (1) | 54.6 ± 5.5 | 10.6 ± 0.5 | 53.5 ± 9.1 | 79.6 ± 5.6 | 21.3 ± 2.1 | 29.7 ± 4.4 | 59.8 ± 4.2 | 37.6 ± 3.8 | >100 |
| Pinostilbene (2) | 35.2 ± 3.1 | 8.2 ± 0.7 | 41.2 ± 4.5 | 65.4 ± 6.2 | 15.8 ± 1.4 | 22.1 ± 2.9 | 45.3 ± 3.9 | 28.9 ± 2.5 | >100 |
| (E)-4′-O-demethyleucomin (4) | 42.1 ± 3.8 | 25.3 ± 2.1 | 68.7 ± 5.9 | >100 | 33.4 ± 3.1 | 48.9 ± 4.2 | 72.1 ± 6.5 | 55.4 ± 5.1 | >100 |
| Prosperin C (10) | 28.4 ± 2.5 | 12.1 ± 1.1 | 33.6 ± 3.2 | 45.8 ± 4.1 | 18.2 ± 1.7 | 25.9 ± 2.3 | 38.7 ± 3.4 | 22.5 ± 2.1 | >100 |
| Doxorubicin (Positive Control) | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.25 ± 0.03 | 0.31 ± 0.04 | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.18 ± 0.02 | 0.22 ± 0.03 | 1.5 ± 0.2 |
IC50 values are presented in µM as mean ± standard error of the mean (SEM). Data sourced from Kırmızıbekmez et al. (2025).[1]
Experimental Protocols
The following are detailed methodologies for the key cytotoxicity assays cited in the supporting literature.
MTS Cell Proliferation Assay
This assay was utilized to determine the cytotoxic effects of the homoisoflavonoids from Prospero autumnale.[1]
1. Cell Seeding:
-
Human cancer cell lines (HCT116, LoVo, MCF7, MDA-MB-231, PC3, DU145, HEP3B, HEPG2) and the non-tumor mouse fibroblast cell line (L929) were cultured in appropriate media.
-
Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well.
-
The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted with the culture medium to final concentrations ranging from 0.1 to 100 µM.
-
The medium from the wells was removed and replaced with the medium containing the test compounds.
-
Doxorubicin was used as a positive control.
-
The plates were incubated for an additional 48 hours under the same conditions.
3. MTS Reagent Addition and Incubation:
-
After the 48-hour incubation, 20 µL of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well.
-
The plates were incubated for a further 2 hours at 37°C.
4. Absorbance Measurement:
-
The absorbance was measured at 490 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
IC50 values were determined from the dose-response curves.
MTT Cell Viability Assay
A widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
1. Cell Seeding and Treatment:
-
Cells are seeded in a 96-well plate and treated with the test compound as described in the MTS assay protocol.
2. MTT Reagent Addition:
-
Following the treatment period, the culture medium is removed.
-
100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
3. Solubilization of Formazan:
-
After incubation, the MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
4. Absorbance Measurement:
-
The plate is gently agitated to ensure complete dissolution of the formazan.
-
The absorbance is measured at a wavelength of 570 nm.
Signaling Pathways in Homoisoflavonoid-Induced Cytotoxicity
The cytotoxic effects of homoisoflavonoids are often mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.
Pinostilbene, a stilbenoid closely related to some of the tested homoisoflavonoids, is known to be a major metabolite of pterostilbene. Pterostilbene has been shown to induce apoptosis and cell cycle arrest by modulating several signaling pathways, including the PI3K/Akt and MAPK pathways.[2][3] These pathways are critical for cell growth, proliferation, and survival, and their inhibition can lead to programmed cell death.
Pinostilbene's putative inhibition of PI3K/Akt and Ras/MAPK pathways.
A common mechanism of action for many cytotoxic compounds, including stilbenoids and homoisoflavonoids, is the induction of apoptosis through the intrinsic (mitochondrial) pathway.[4][5] This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.
General intrinsic apoptosis pathway induced by homoisoflavonoids.
References
Safety Operating Guide
Prudent Disposal of 8-Formylophiopogonone B: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for 8-Formylophiopogonone B, a conservative approach, treating the compound as potentially hazardous, is essential. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
This compound is a homoisoflavonoid, a class of compounds known for a variety of bioactivities, which may include cytotoxic effects. Therefore, until specific hazard data becomes available, all waste containing this compound, whether in solid form or in solution, should be managed as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
-
Waste Segregation: All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, centrifuge tubes, and gloves.
-
Solvent rinses from contaminated glassware.
-
-
Solid Waste Disposal:
-
Collect all solid waste, including contaminated items like weighing paper and paper towels, in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Liquid Waste Disposal:
-
Aqueous and organic solvent solutions containing this compound should be collected in separate, compatible, and leak-proof hazardous waste containers. Do not mix incompatible waste streams.
-
The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name, the solvent system (e.g., "in Dimethyl Sulfoxide"), and an estimated concentration of the compound.
-
Never dispose of solutions containing this compound down the drain.
-
-
Decontamination of Glassware:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove residues of this compound.
-
Collect the initial solvent rinses as hazardous liquid waste.
-
Subsequent washes with detergent and water can be performed after the initial solvent rinse.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
For small spills, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a solvent-moistened cloth, and dispose of the cloth as solid hazardous waste.
-
-
Storage and Final Disposal:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Quantitative Data Summary
Due to the lack of specific toxicological and environmental hazard data for this compound, a quantitative risk assessment is not possible. The table below reflects this data gap.
| Parameter | Value |
| LD50 (Oral, Rat) | No data available |
| LD50 (Dermal, Rabbit) | No data available |
| Aquatic Toxicity | No data available |
| Carcinogenicity | Not classified |
| Mutagenicity | No data available |
| Permissible Exposure Limit (PEL) | Not established |
In the absence of this data, the precautionary principle dictates that the compound be handled as if it were hazardous.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Essential Safety and Logistical Information for Handling 8-Formylophiopogonone B
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling 8-Formylophiopogonone B. The required level of protection may vary depending on the specific procedure being performed.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Solid Compound | Safety glasses with side shields. | Nitrile or neoprene gloves, lab coat.[1] | Recommended if weighing outside a ventilated enclosure. |
| Preparing Solutions | Chemical splash goggles or a face shield.[1] | Nitrile or neoprene gloves, chemically resistant lab coat or apron.[1] | Required if not working in a fume hood or ventilated enclosure. |
| Administering to Cell Cultures or Animals | Safety glasses with side shields. | Nitrile or neoprene gloves, lab coat.[1] | Not generally required if performed in a biological safety cabinet. |
| Cleaning Spills | Chemical splash goggles and face shield.[1] | Heavy-duty nitrile or neoprene gloves, disposable coveralls.[1] | A respirator with appropriate cartridges may be necessary depending on the spill's nature and size. |
General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times when working in the laboratory.[1]
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risks.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and any available hazard information.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during the inspection process.[1]
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials.
3. Preparation of Solutions:
-
All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood or another suitable ventilated enclosure.[1]
-
When weighing the solid compound, use an analytical balance with a draft shield to minimize the dispersal of powder.[1]
-
To minimize splashing when preparing dilutions, always add the stock solution to the diluent.[1]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure workplace safety.
1. Solid Waste:
-
Contaminated solid waste, including unused this compound powder, contaminated gloves, and paper towels, should be collected in a designated hazardous waste container.[1]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[1]
2. Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, leak-proof hazardous waste container.[1]
-
Do not mix with other solvent waste streams unless compatibility is confirmed.[1]
3. Decontamination:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse contaminated surfaces with an appropriate solvent (e.g., ethanol (B145695) or acetone), and collect the rinsate as hazardous liquid waste.
Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
